molecular formula C15H10O B1597605 Anthracene-2-carbaldehyde CAS No. 2143-81-9

Anthracene-2-carbaldehyde

Cat. No.: B1597605
CAS No.: 2143-81-9
M. Wt: 206.24 g/mol
InChI Key: ASEMRXSTATUWKG-UHFFFAOYSA-N
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Description

Anthracene-2-carbaldehyde (CAS 2143-81-9) is a solid organic compound with the molecular formula C₁₅H₁₀O and a molecular weight of 206.24 g/mol . This compound serves as a versatile molecular platform in advanced research, combining a rigid, planar anthracene core with a reactive aldehyde functional group . The anthracene framework provides excellent chemical stability and distinct photophysical properties, such as strong fluorescence, while the aldehyde group at the 2-position enables extensive chemical derivatization . Its primary value lies in its role as a fundamental building block in organic synthesis and materials science. In materials science, this compound is investigated for developing organic electronic devices. Its photophysical characteristics make it a suitable component for organic light-emitting diodes (OLEDs), where it can contribute to light emission efficiency . It is also employed in creating fluorescent chemosensors; its inherent fluorescence can be modulated by chemical reactions at the aldehyde group, allowing for the detection of specific ions or biologically relevant molecules . Furthermore, its planar structure allows for studies on intercalation with DNA, making it a useful fluorescent probe for monitoring DNA interactions and ligand binding in chemical biology . The reactivity of this compound is dominated by its formyl group. It is commonly synthesized via the Vilsmeier-Haack formylation of anthracene . This aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol (anthracene-2-methanol) . One of its most valuable reactions is the formation of a Schiff base (imine) via condensation with primary amines. This reaction is a key strategy for linking the anthracene moiety to other molecules, including polymers, as demonstrated in research creating photosensitive chitosan-anthracene carboxaldehyde conjugates for energy transfer and other optoelectronic applications . This makes it a crucial intermediate for constructing more complex molecular architectures. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the available safety information and material safety data sheet. Hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMRXSTATUWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364839
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-81-9
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anthracene-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Anthracene-2-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 2143-81-9), a key chemical intermediate for researchers in materials science and drug development. We will delve into its fundamental properties, explore the nuanced challenges of its synthesis, and highlight its field-proven applications, grounding all claims in verifiable literature.

Core Molecular and Physicochemical Properties

This compound is an aromatic aldehyde built upon the tricyclic anthracene core. Unlike its more common isomer, anthracene-9-carbaldehyde, the placement of the formyl group at the 2-position (the β-position) imparts distinct steric and electronic characteristics that make it a valuable, specific building block. The fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O[1][2][3][4]
Molecular Weight 206.24 g/mol [1][2][3][4]
CAS Number 2143-81-9[1][2][3][5]
Appearance Yellow solid (inferred from isomers)[6]
Melting Point 209 °C[3]
Solubility Insoluble in water; Soluble in common organic solvents such as chloroform, toluene, and acetone.[6][7]
Computed XLogP3 4.2[4]
Topological Polar Surface Area 17.1 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]

Synthesis and Mechanistic Considerations: The Challenge of 2-Substitution

The synthesis of this compound is not as straightforward as its 9-isomer counterpart. This difficulty is rooted in the fundamental electronic properties of the anthracene nucleus.

The Principle of Regioselectivity in Anthracene Formylation

Electrophilic substitution reactions on anthracene, such as the Vilsmeier-Haack formylation, overwhelmingly favor substitution at the 9-position (the γ-position). The rationale is the superior stability of the carbocation intermediate (sigma complex) formed during the reaction.

  • Attack at C-9: The positive charge can be delocalized across two intact benzene rings, preserving a significant amount of aromatic stabilization energy.[8]

  • Attack at C-1 or C-2: The intermediate retains only a single naphthalene unit, resulting in a greater loss of resonance energy and thus a higher activation energy barrier.[8]

A typical Vilsmeier-Haack protocol for the synthesis of the 9-isomer, which exemplifies this principle, involves reacting anthracene with a formylating agent like N-methylformanilide and phosphorus oxychloride.[9] While highly efficient for producing anthracene-9-carbaldehyde, this method is unsuitable for the direct synthesis of the 2-isomer.

A Plausible Multi-Step Synthesis of this compound

To overcome the inherent regioselectivity of anthracene, a multi-step approach starting from an already 2-substituted precursor is required.[10][11][12] A viable pathway, referenced in literature for the synthesis of related ligands, begins with 2-bromoanthracene.[13]

Proposed Experimental Protocol:

  • Lithiation: Dissolve 2-bromoanthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

  • Halogen-Metal Exchange: Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the highly reactive 2-lithioanthracene intermediate.

  • Formylation (Electrophilic Quench): Introduce anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the solution. The nucleophilic 2-lithioanthracene attacks the electrophilic carbonyl carbon of DMF.

  • Aqueous Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

This self-validating protocol relies on the established principles of halogen-metal exchange to direct the functionalization to the desired 2-position, bypassing the regioselectivity constraints of direct electrophilic substitution.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification 2-Bromoanthracene 2-Bromoanthracene n-BuLi, THF, -78C n-BuLi, THF, -78C 2-Bromoanthracene->n-BuLi, THF, -78C 2-Lithioanthracene 2-Lithioanthracene n-BuLi, THF, -78C->2-Lithioanthracene DMF DMF 2-Lithioanthracene->DMF Intermediate Lithium adduct DMF->Intermediate Workup NH4Cl (aq) Intermediate->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed multi-step synthesis workflow for this compound.

Anticipated Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected features are outlined below.

  • ¹H NMR: The spectrum would be characterized by a highly deshielded singlet for the aldehyde proton, anticipated around δ 10.0 ppm. The aromatic region (δ 7.5-9.0 ppm) would display a complex pattern of doublets and triplets corresponding to the nine distinct aromatic protons.

  • ¹³C NMR: A signal for the carbonyl carbon is expected in the far downfield region, typically around δ 190-193 ppm. The spectrum would also show 14 distinct signals for the aromatic carbons of the anthracene core.

  • Infrared (IR) Spectroscopy: The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, expected in the range of 1690-1710 cm⁻¹. Additional bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹) would also be present.

  • UV-Visible Spectroscopy: The spectrum in a solvent like cyclohexane or chloroform would be dominated by the characteristic fine-structured vibronic absorption bands of the anthracene π-system, typically appearing between 300 and 380 nm. The aldehyde substituent may induce a slight bathochromic (red) shift compared to unsubstituted anthracene.

Reactivity and Field-Proven Applications

This compound is a versatile intermediate whose reactivity is centered on its aldehyde functional group and the extended π-system of the anthracene core.

Organic Semiconductor Development

A significant application of this molecule is in the synthesis of novel organic semiconductors for Organic Thin-Film Transistors (OTFTs). Researchers have used this compound as a key building block, reacting it with thiophene derivatives via McMurry coupling to create asymmetric anthracene-thiophene hybrid molecules. These materials exhibit high thermal stability and oxidation potentials, leading to OTFTs with promising hole-field effect mobilities.[14][15][16] The 2-substitution pattern is critical for creating specific, linear-like molecular geometries conducive to efficient charge transport in the solid state.

A2C Anthracene-2- carbaldehyde Reagents McMurry Coupling (e.g., TiCl4, Zn) A2C->Reagents Thiophene Substituted Thiophene-carbaldehyde Thiophene->Reagents Product Asymmetric Anthracene- Thiophene Semiconductor Reagents->Product Device OTFT Device Product->Device

Caption: Use of this compound in synthesizing OTFT materials.

Precursor for Anticancer Agents

In medicinal chemistry, this compound has been employed as a precursor in the synthesis of novel organoplatinum(II) complexes. These complexes are being investigated for their potential as anticancer and antivascular agents.[13] The synthesis involves converting the aldehyde to an amine via reductive amination, which then acts as a ligand for cyclometalation with a platinum center. The extended aromaticity of the anthracene ligand is hypothesized to influence the compound's intracellular accumulation and DNA interaction, which are key to its cytotoxic activity.[13]

Safe Handling and Storage Protocol

As with all polycyclic aromatic hydrocarbons and their derivatives, proper safety precautions are mandatory.

Hazard Assessment: Based on data for the anthracene class of compounds, this compound should be considered a hazardous substance. Key risks include:

  • Skin irritation (H315)[17][18]

  • Serious eye irritation (H319)[17][18]

  • May cause respiratory irritation (H335)[17][18]

  • Very toxic to aquatic life with long-lasting effects (H410)[17][18]

Recommended Handling Protocol:

  • Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[19]

    • Body Protection: A standard laboratory coat is required.

  • Work Practices: Avoid generating dust.[19] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[20]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a high-value chemical intermediate whose utility lies in the specific placement of its reactive aldehyde group on the anthracene framework. While its synthesis presents a greater challenge than that of its 9-isomer due to the principles of electrophilic substitution, multi-step strategies provide reliable access. Its demonstrated use as a precursor to advanced semiconductor materials and potential anticancer agents underscores its importance to the research and development community. Adherence to strict safety protocols is essential when handling this potent and versatile compound.

References

  • BOC Sciences. (n.d.). CAS No.2143-81-9, 2-ANTHRACENECARBALDEHYDE Suppliers. Retrieved from LookChem. [Link]

  • Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. Retrieved from Gyan Sanchay. [Link]

  • Hwang, M. J., et al. (2012). A First Synthesis and Physical Properties of Asymmetric Anthracenes-Thiophenes Bridged with Ethyl.... Bulletin of the Korean Chemical Society. Retrieved from ResearchGate. [Link]

  • Nielsen, C. B., et al. (2020). Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. ChemRxiv. [Link]

  • Sciencemadness Wiki. (2023). Anthracene. Retrieved from Sciencemadness Wiki. [Link]

  • Fieser, L. F., et al. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Anthracenecarbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthracene-9-carbaldehyde. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN110937988A - One-step process for preparing 2-alkyl anthraquinone.
  • Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 9.10: An Introduction to Multiple Step Synthesis. Retrieved from LibreTexts. [Link]

  • de Oliveira, K. T., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 1836–1871. [Link]

  • Lorenzo, J., et al. (2016). Exploring the Influence of the Aromaticity on the Anticancer and Antivascular Activities of Organoplatinum(II) Complexes. Chemistry – A European Journal, 22(45), 16250-16262. [Link]

  • Jakle, K. (2023, June 8). Multi-Step Synthesis 1: An Introduction. YouTube. [Link]

  • Reddit. (2020). Wittig Reaction: Synthesis of trans-9-(2-phenylethenyl) antracene TLC Analysis. r/OrganicChemistry. [Link]

  • Lee, S.-G., et al. (2012). Synthesis and Physical Properties of Decylbithiophene End-Capped Oligomers Based on Naphthalene, Anthracene and Benzo[1,2-b:4,5-b']dithiophene. Retrieved from ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxaldehyde (CAS 642-31-9). Retrieved from Cheméo. [Link]

  • Adesida, G. A., & Adesogan, E. K. (1972). Oruwal, a Novel Dihydroanthraquinone Pigment from Morinda lucida Benth. J.C.S. Chem. Comm., 405. [Link]

  • ResearchGate. (n.d.). UV-vis absorption and photoluminescence (PL) spectra of BONVB, BDNVB and BDDNVB in CHCl3 solution and the thin film. Retrieved from ResearchGate. [Link]

  • ChemSrc. (n.d.). 9-Anthraldehyde | CAS#:642-31-9. Retrieved from ChemSrc. [Link]

  • Scribd. (n.d.). Desiccant Efficiency in Solvent Drying | PDF. Retrieved from Scribd. [Link]

  • Scribd. (n.d.). Che Menu | PDF. Retrieved from Scribd. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-2-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique set of photophysical properties stemming from its extended π-conjugated system and the electron-withdrawing nature of the aldehyde group. This guide provides a comprehensive exploration of these properties, including its electronic absorption and emission characteristics, fluorescence quantum yield, and the influence of the solvent environment. We delve into the theoretical underpinnings of its photophysical behavior, detailing the experimental methodologies for its characterization. Furthermore, this document explores the practical applications of this compound as a versatile building block in the synthesis of advanced materials and as a fluorescent probe in chemical sensing, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction: The Intriguing Photophysics of Aromatic Aldehydes

Aromatic aldehydes, a class of organic compounds characterized by a formyl group attached to an aromatic ring, exhibit a rich and complex photophysical behavior. The interplay between the π-system of the aromatic core and the n- and π-orbitals of the carbonyl group governs their electronic transitions and subsequent de-excitation pathways. Anthracene, with its three fused benzene rings, provides an extensive π-electron system, and the introduction of a carbaldehyde group at the 2-position significantly perturbs its electronic structure, leading to distinct photophysical characteristics compared to the parent anthracene molecule.

The aldehyde substituent acts as an electron-withdrawing group, which can lead to the emergence of intramolecular charge transfer (ICT) character in the excited state. This ICT nature makes the photophysical properties of this compound highly sensitive to its local environment, a phenomenon known as solvatochromism. Understanding these properties is paramount for its application in developing sensors, probes, and novel materials with tailored optical responses.

Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of a molecule provide fundamental insights into its electronic structure and the energy differences between its ground and excited states.

Absorption Spectroscopy: Probing the Ground State

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.). The absorption spectrum is characterized by distinct bands corresponding to these electronic transitions. The most prominent transitions are typically π → π* transitions associated with the anthracene core and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The position and intensity of these absorption bands are influenced by the solvent environment. In nonpolar solvents, the spectrum often exhibits well-resolved vibronic structures, characteristic of the anthracene moiety. As the solvent polarity increases, these bands may broaden and shift, indicating interactions between the solute and solvent molecules.

Fluorescence Spectroscopy: De-excitation and Emission

Following excitation to a higher electronic state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state through several pathways, one of which is the emission of a photon, a process known as fluorescence.

The fluorescence spectrum of this compound is typically a mirror image of its absorption spectrum and is red-shifted to lower energy (longer wavelength) due to energy loss through vibrational relaxation in the excited state. The shape, intensity, and position of the emission band are also highly dependent on the solvent polarity, a hallmark of its solvatochromic nature.

Quantitative Photophysical Parameters

To fully characterize the photophysical behavior of this compound, several key quantitative parameters are determined.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law. For anthracene, a representative molar extinction coefficient is 9,700 cm⁻¹/M at 356.2 nm in cyclohexane[1]. The introduction of the carbaldehyde group is expected to influence this value.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of unsubstituted anthracene in cyclohexane is 0.36[1]. The presence of the aldehyde group, which can introduce non-radiative decay pathways, often leads to a lower quantum yield compared to the parent hydrocarbon.

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for understanding the dynamics of the excited state and its interactions with the environment.

Solvatochromism: The Influence of the Environment

The sensitivity of the absorption and emission spectra of this compound to the solvent polarity is a direct consequence of changes in the dipole moment of the molecule upon electronic transition. The electron-withdrawing aldehyde group can induce a greater change in dipole moment between the ground and excited states, leading to more pronounced solvatochromic shifts compared to unsubstituted anthracene.

In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the emission maximum. This phenomenon can be rationalized using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity. This pronounced solvatochromism makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments.

Theoretical Considerations: Understanding the Electronic Transitions

The photophysical properties of this compound can be further understood through quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure and predicting the absorption and emission spectra of molecules.

These calculations can provide insights into the nature of the electronic transitions, the energies of the frontier molecular orbitals (HOMO and LUMO), and the change in dipole moment upon excitation. This theoretical framework complements experimental findings and aids in the rational design of new molecules with desired photophysical properties.

Experimental Methodologies

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy
  • Protocol for Absorption Spectroscopy:

    • Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance in the range of 0.1 to 1 at the wavelength of maximum absorption (λ_max).

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Protocol for Fluorescence Spectroscopy:

    • Prepare a very dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λ_ex) at or near the absorption maximum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The fluorescence quantum yield (Φf) is typically determined by a relative method, using a well-characterized standard with a known quantum yield.

Time-Resolved Fluorescence Spectroscopy
  • Protocol for Fluorescence Lifetime Measurement:

    • Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

    • A pulsed light source (e.g., a picosecond laser diode or a flash lamp) excites the sample.

    • A sensitive detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

    • The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).

Applications of this compound

The unique photophysical properties of this compound make it a valuable molecule in various scientific and technological fields.

Building Block in Organic Synthesis

The aldehyde functionality of this compound serves as a versatile reactive handle for a wide range of organic reactions, including Wittig reactions, condensation reactions, and the formation of Schiff bases. This allows for its incorporation into larger, more complex molecular architectures, leading to the synthesis of novel dyes, polymers, and functional materials with tailored optical and electronic properties. For instance, it can be used as a precursor in the synthesis of fluorescent probes and organic semiconductors.

Fluorescent Probes and Sensors

The sensitivity of its fluorescence to the local environment makes this compound and its derivatives promising candidates for the development of fluorescent probes. These probes can be designed to detect specific analytes, such as metal ions, through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For example, a probe based on a related anthracene-thiophene structure has been shown to selectively detect chromium (III) ions[2].

Conclusion

This compound is a fascinating molecule with a rich photophysical profile governed by the interplay of its extended aromatic system and the electronic nature of the aldehyde substituent. Its solvatochromic behavior, coupled with its synthetic accessibility, positions it as a valuable tool for both fundamental research and practical applications. From serving as a foundational building block in the creation of novel materials to its potential as a sensitive fluorescent probe, the study of this compound continues to offer exciting opportunities for innovation in chemistry, materials science, and drug development. Further exploration of its photophysical properties in diverse environments and its incorporation into more complex systems will undoubtedly unlock new functionalities and applications.

Visualizations

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) Vibrational Relaxation (VR) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) caption Simplified Jablonski Diagram Experimental_Workflow cluster_absorption Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_lifetime Time-Resolved Spectroscopy A1 Prepare Solution A2 Record UV-Vis Spectrum A1->A2 A3 Calculate Molar Extinction Coefficient A2->A3 F1 Prepare Dilute Solution F2 Record Emission Spectrum F1->F2 F3 Determine Quantum Yield (Relative Method) F2->F3 T1 Excite with Pulsed Source T2 Detect Single Photons (TCSPC) T1->T2 T3 Construct Decay Profile T2->T3 T4 Fit to Extract Lifetime T3->T4 caption Experimental Workflow

Sources

An In-depth Technical Guide to the Crystal Structure of Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Crystalline Anthracene Scaffolds

Anthracene and its derivatives are a cornerstone of modern chemistry, with applications spanning from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceutical agents.[1] The extended π-conjugated system of the anthracene core imparts unique photophysical properties, while functionalization allows for the fine-tuning of these characteristics and the introduction of specific intermolecular interactions.[2] The aldehyde group, in particular, is a versatile functional handle for synthesizing more complex molecules, such as Schiff bases, which have a wide range of biological activities.[3][4]

Understanding the crystal structure is paramount. The manner in which molecules pack in the solid state governs the bulk properties of the material. For drug development professionals, polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications for a drug's performance. For materials scientists, controlling the crystal packing, especially the degree of π-π overlap between anthracene moieties, is key to optimizing charge mobility in organic semiconductors.[5] This guide focuses on Anthracene-2-carbaldehyde, providing the foundational knowledge necessary to appreciate how its solid-state architecture influences its potential applications.

Synthesis and Crystal Growth

A robust understanding of a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of this compound

The formylation of anthracene is a common method for producing anthracene aldehydes. While the Vilsmeier-Haack reaction is a well-established method for producing 9-anthraldehyde from anthracene using reagents like N-methylformanilide and phosphorus oxychloride, the synthesis of the 2-isomer requires different strategies to achieve the desired regioselectivity.[1][6][7] Alternative synthetic routes may involve the oxidation of 2-methylanthracene or the formylation of a suitably protected anthracene precursor.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction (SC-XRD) is often the most challenging step. The ideal crystal should be between 30 and 300 microns, optically clear, and free of fractures. For a molecule like this compound, a slow evaporation technique from a suitable solvent or solvent system is a primary method to explore.

Step-by-Step Experimental Protocol:

  • Solvent Screening: Begin by testing the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent (or a binary solvent mixture) by gentle heating and stirring in a clean vial. Ensure all solid material is dissolved.

  • Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to dry.

Causality: The principle behind this method is that as the solvent slowly evaporates, the solution becomes supersaturated, forcing the molecules to self-assemble into a highly ordered, low-energy crystalline lattice. The slow rate is crucial to prevent rapid precipitation, which typically leads to amorphous solids or poorly-ordered microcrystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a molecule.[8][9] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[10]

The workflow for SC-XRD analysis is a multi-stage process, as illustrated below.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal_mount 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal_mount->data_collection Goniometer data_processing 3. Data Integration & Reduction data_collection->data_processing Raw Diffraction Images structure_solution 4. Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement 5. Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation 6. Validation & Analysis structure_refinement->validation Refined Structure (CIF)

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known structures of similar anthracene derivatives and aromatic aldehydes, we can predict the key structural features of this compound.[11]

Molecular Geometry

The anthracene core is expected to be largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. The aldehyde group (-CHO) attached at the 2-position will likely be coplanar with the anthracene ring system to maximize π-conjugation. Minor deviations from planarity may occur due to packing forces in the crystal lattice.

Crystal Packing and Supramolecular Assembly

The solid-state architecture will be dominated by a combination of weak, non-covalent interactions.

  • π-π Stacking: A hallmark of aromatic systems, the planar anthracene rings are expected to stack in a face-to-face or, more commonly, an offset (herringbone) arrangement to minimize electrostatic repulsion.[5] The distance between stacked rings is typically in the range of 3.3–3.8 Å. These interactions are fundamental to the electronic properties of the material.

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor, while the aromatic C-H groups act as weak hydrogen bond donors. These C-H···O interactions are expected to play a significant role in linking the molecules into a three-dimensional network.

  • C-H···π Interactions: The hydrogen atoms on the periphery of one molecule can interact favorably with the electron-rich π-cloud of an adjacent anthracene ring.[5]

These interactions collectively guide the formation of the final 3D supramolecular architecture.

Intermolecular_Interactions mol1 This compound C-H C=O π-system mol2 This compound C-H C=O π-system mol1:f2->mol2:f2 π-π Stacking mol3 This compound C-H C=O π-system mol1:f0->mol3:f2 C-H···π Interaction mol2:f0->mol3:f1 C-H···O Hydrogen Bond

Caption: Key intermolecular interactions expected in the crystal lattice of this compound.

Hirshfeld Surface Analysis

To quantitatively explore the intermolecular interactions responsible for crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[12][13] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts.[14] A crystallographic information file (.cif) is used to generate 3D molecular surface contours and 2D fingerprint plots, which provide a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[13][15]

Implications for Drug Development and Materials Science

A detailed crystallographic model of this compound provides actionable insights:

  • For Drug Development: The identified intermolecular interactions and packing motif can be used to predict the compound's solubility and dissolution rate. Understanding the potential for polymorphism is critical for ensuring consistent API performance and meeting regulatory requirements. The structure can also inform the design of co-crystals to enhance pharmaceutical properties.

  • For Materials Science: The degree of π-π overlap directly influences charge carrier mobility, a key parameter for organic semiconductors. By understanding the crystal packing, researchers can devise strategies—such as modifying substituents or changing crystallization conditions—to engineer materials with desired electronic and photophysical properties for applications in devices like OLEDs and organic field-effect transistors (OFETs).

Conclusion

While a public crystal structure for this compound remains to be reported, this guide has established a robust framework for its prediction and analysis. By leveraging established protocols for synthesis and crystallization, the principles of single-crystal X-ray diffraction, and predictive models for intermolecular interactions, researchers are well-equipped to undertake a definitive structural elucidation. The resulting crystallographic data will be invaluable, providing the atomic-level blueprint needed to unlock the full potential of this versatile anthracene derivative in both medicinal chemistry and materials science.

References

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A Comprehensive Technical Guide to the Regioselective Synthesis of Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-2-carbaldehyde is a pivotal intermediate in the synthesis of advanced organic materials and pharmaceutical agents. Its unique photophysical properties and reactivity make it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the regioselective synthesis of this compound, focusing on a robust and reproducible two-step methodology. We will delve into the mechanistic intricacies of each step, providing detailed experimental protocols and a comparative analysis of synthetic strategies. This document is intended to serve as a practical resource for researchers aiming to synthesize this important molecule with high purity and yield.

Introduction

Anthracene and its derivatives have long captured the attention of chemists due to their fascinating electronic and photophysical properties stemming from their extended π-conjugated system.[1] These compounds are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging.[1][2] In the realm of drug development, the anthracene scaffold is found in a variety of bioactive molecules, including anticancer agents.[3]

The functionalization of the anthracene core at specific positions is crucial for tuning its properties and for its subsequent elaboration into more complex structures. This compound, in particular, is a highly sought-after building block due to the strategic location of the aldehyde group, which allows for a wide range of chemical transformations. However, the regioselective synthesis of this isomer presents a significant challenge due to the multiple reactive sites on the anthracene nucleus. The 9- and 10-positions are the most electronically activated and sterically accessible, making them the preferred sites for electrophilic substitution.[4] This guide will focus on a reliable synthetic route that overcomes this inherent reactivity pattern to selectively introduce a formyl group at the C2 position.

Strategic Approach to C2-Formylation: A Two-Step Synthesis

Direct formylation of anthracene, for instance through the Vilsmeier-Haack reaction, overwhelmingly yields the 9-formylanthracene derivative.[4] Therefore, an indirect, two-step approach is the most effective strategy for the regioselective synthesis of this compound. This method involves:

  • Regioselective Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of anthracene.

  • Oxidation of the Acetyl Group: Conversion of the 2-acetylanthracene intermediate to the desired this compound.

This strategy hinges on precise control of the regioselectivity in the initial acylation step, followed by a clean and efficient oxidation.

Part 1: Regioselective Friedel-Crafts Acylation of Anthracene

The Friedel-Crafts acylation is a classic and versatile method for introducing acyl groups onto aromatic rings.[5] The regiochemical outcome of this reaction on anthracene is highly dependent on the choice of solvent. While solvents like ethylene chloride lead to the 1-acetylated product, the use of nitrobenzene as the solvent directs the acylation to the 2-position.[3][6]

The Role of the Solvent in Directing Regioselectivity

The preference for 2-acylation in nitrobenzene can be attributed to a combination of steric and electronic factors, as well as the thermodynamics of the reaction. It is proposed that the reaction in nitrobenzene favors the thermodynamically more stable 2-substituted product.[7] The initial kinetically favored attack at the 9-position can lead to a reversible process, and under the reaction conditions in nitrobenzene, the acyl group can migrate to the more stable 2-position.[6]

Experimental Protocol: Synthesis of 2-Acetylanthracene

This protocol is based on established literature procedures for the regioselective acylation of anthracene.[6][8]

Materials:

  • Anthracene

  • Acetyl chloride (AcCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anthracene (1.0 eq) in anhydrous nitrobenzene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (2.0 eq) to the stirred suspension.

  • To this mixture, add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer (nitrobenzene) and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the nitrobenzene by vacuum distillation.

  • The crude 2-acetylanthracene can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.

Parameter Value Reference
Typical Yield 60-70%[6]
Melting Point 188-190 °C[8]

Part 2: Oxidation of 2-Acetylanthracene to this compound

The conversion of the acetyl group to a carbaldehyde is achieved through oxidation. A highly effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1][6] This reaction proceeds via the oxidation of the α-methyl group of the ketone to a glyoxal intermediate, which can then be converted to the desired aldehyde.[1]

Mechanism of the Riley Oxidation

The Riley oxidation of a methyl ketone involves the following key steps:[1]

  • Enolization: The ketone tautomerizes to its enol form.

  • Electrophilic Attack: The enol attacks the electrophilic selenium center of SeO₂.

  • Rearrangement and Elimination: A series of rearrangements and elimination of water and elemental selenium leads to the formation of a 1,2-dicarbonyl compound (a glyoxal).

The resulting 2-anthracenylglyoxal can then be selectively deformylated to yield this compound. In some cases, the glyoxal hydrate is isolated and then converted to the aldehyde.

Experimental Protocol: Synthesis of this compound via Riley Oxidation

This protocol is adapted from established procedures for the selenium dioxide oxidation of aryl methyl ketones.[6][9]

Materials:

  • 2-Acetylanthracene

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylanthracene (1.0 eq) in a mixture of dioxane and a small amount of water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter off the precipitated selenium and wash it with a small amount of dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product, which may be the glyoxal or its hydrate, is then subjected to hydrolysis. This can often be achieved by heating the crude product in water or a mixture of an organic solvent and water.

  • The resulting this compound is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
Typical Yield 40-70%[9]
Melting Point 154-156 °C[10]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the anthracene core and a distinct singlet for the aldehyde proton in the downfield region (around 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the anthracene framework and a signal for the carbonyl carbon of the aldehyde group (typically around 190 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₀O, M.W. 206.24 g/mol ).[2]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available anthracene.

Synthesis_Pathway Anthracene Anthracene Step1 Friedel-Crafts Acylation (AcCl, AlCl₃, Nitrobenzene) Anthracene->Step1 Acetylanthracene 2-Acetylanthracene Step1->Acetylanthracene Step2 Riley Oxidation (SeO₂, Dioxane/H₂O, Reflux) Acetylanthracene->Step2 Glyoxal_Intermediate 2-Anthracenylglyoxal (Intermediate) Step2->Glyoxal_Intermediate Hydrolysis Hydrolysis Glyoxal_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Synthetic route to this compound.

Alternative Synthetic Strategies

While the two-step method described is the most common and reliable, other strategies have been explored for the synthesis of substituted anthracenes, which could potentially be adapted for this compound. These include:

  • Protection-Deprotection Strategies: Protecting the highly reactive 9- and 10-positions of anthracene allows for functionalization at other sites. For example, using the photodimer of anthracene to protect the 9,10-positions, followed by acylation and thermal retro-cycloaddition.[11]

  • Building the Anthracene Core: Synthesizing the substituted anthracene ring system from smaller, functionalized precursors through methods like Wittig reactions followed by ring-closing condensation.[3]

These alternative methods are generally more complex and may involve more synthetic steps, making the Friedel-Crafts acylation followed by oxidation the preferred route for its efficiency and practicality.

Conclusion

The regioselective synthesis of this compound is a crucial process for accessing a versatile building block in medicinal chemistry and materials science. The two-step approach, involving a solvent-controlled Friedel-Crafts acylation to produce 2-acetylanthracene, followed by a Riley oxidation, stands out as the most effective and reliable method. This guide has provided a detailed overview of the mechanistic principles, step-by-step experimental protocols, and a comparative context for this important synthesis. By following the procedures outlined and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this compound for their specific applications.

References

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  • Mala'bi, T.; Pogodin, S.; Agranat, I. Regioselective friedel-crafts acetylations of 2-acetylanthracene. Lett. Org. Chem.2015 , 12(5), 324-331. [Link]

  • Gore, P. H.; Hoskins, J. A. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. J. Chem. Soc. C1967 , 517-519. [Link]

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Methodological & Application

Application Notes and Protocols for Utilizing Anthracene-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Aromatic Scaffolds and Molecular Complexity

The anthracene core, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in both materials science and medicinal chemistry. Its extended π-conjugated system imparts unique photophysical properties, including strong fluorescence, making it a desirable building block for organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1] Concurrently, anthracene derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3]

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Classic MCRs, such as the Biginelli and Hantzsch reactions, are cornerstones of heterocyclic chemistry, producing dihydropyrimidinones and dihydropyridines, respectively—scaffolds with profound pharmacological relevance.[1][4]

This guide provides detailed application notes and robust starting protocols for the use of anthracene-2-carbaldehyde as a key building block in Biginelli and Hantzsch multicomponent reactions. We will explore the rationale behind experimental design, address potential challenges, and discuss the promising applications of the resulting anthracene-functionalized heterocyclic compounds.

Core Concepts: The Reactivity of this compound

This compound offers a unique combination of steric and electronic properties. Unlike its more commonly used isomer, anthracene-9-carbaldehyde, the aldehyde functionality at the 2-position is less sterically hindered. This can lead to different reactivity profiles and potentially higher yields in MCRs where steric bulk around the aldehyde can be a limiting factor. The extended aromatic system of the anthracene moiety influences the electronic nature of the aldehyde, and critically, imparts its characteristic fluorescence to the final MCR product. This allows for the direct synthesis of complex, fluorescent heterocyclic molecules in a single step.

Application Protocol 1: Biginelli Synthesis of Fluorescent 4-(Anthracen-2-yl)-3,4-dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (such as ethyl acantoacetate), and urea or thiourea.[5] This acid-catalyzed reaction is one of the most efficient methods for synthesizing dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including roles as calcium channel blockers and antiviral agents.[1][6] Incorporating the anthracenyl moiety via this compound directly yields DHPMs with intrinsic fluorescent properties.

Causality in Experimental Design

The following protocol is a robust, generalized starting point based on highly efficient, solvent-free conditions that have proven effective for a wide array of aromatic aldehydes.[1]

  • Catalyst: A Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃) or a simple Brønsted acid is typically used to activate the aldehyde carbonyl group, facilitating nucleophilic attack and driving the reaction forward.[5] Solvent-free conditions are not only environmentally advantageous but can also accelerate reaction rates by increasing reactant concentration.[1]

  • Stoichiometry: A slight excess of the urea and β-ketoester components is often employed to ensure complete consumption of the more valuable aldehyde.

  • Temperature: Heating is required to overcome the activation energy of the condensation steps. A temperature of 90-110 °C is generally sufficient under solvent-free conditions.

  • Purification: The primary challenge with large polyaromatic substrates is often the purification of the final product due to potentially low solubility. Recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or purification via column chromatography are common methods.

Workflow for Biginelli Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Combine this compound (1.0 eq), Ethyl Acetoacetate (1.2 eq), Urea (1.5 eq), and Catalyst (e.g., Yb(OTf)₃, 10 mol%) B Heat under solvent-free conditions (e.g., 100 °C, 1-2 h) A->B C Cool to room temperature B->C D Add hot ethanol or water, stir, and cool C->D E Collect solid by vacuum filtration D->E F Recrystallize from appropriate solvent (e.g., Ethanol, DMF) E->F G Characterize product: NMR, HRMS, IR, m.p. F->G H Analyze photophysical properties: UV-Vis, Fluorescence Spectroscopy G->H

Caption: General workflow for the Biginelli synthesis of anthracene-DHPMs.

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 206 mg), ethyl acetoacetate (1.2 mmol, 156 mg), urea (1.5 mmol, 90 mg), and Yb(OTf)₃ (0.1 mmol, 62 mg).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath preheated to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Add 10 mL of hot ethanol and stir the resulting slurry for 10 minutes.

  • Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from ethanol or DMF to afford the pure 4-(anthracen-2-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Determine the melting point.

Biginelli Reaction Mechanism

RCHO Anthracen-2-yl-CHO Aldehyde Iminium Acyliminium Ion Intermediate RCHO->Iminium + Urea, H⁺ - H₂O Urea H₂NCONH₂ Urea Ketoester CH₃COCH₂CO₂Et β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct C-C Bond Formation Enolate->Adduct C-C Bond Formation Product {4-(Anthracen-2-yl)-DHPM | Product} Adduct->Product Cyclization & - H₂O

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Application Protocol 2: Hantzsch Synthesis of Fluorescent 4-(Anthracen-2-yl)-1,4-dihydropyridines

The Hantzsch dihydropyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The resulting 1,4-dihydropyridine (DHP) core is the pharmacophore in several blockbuster drugs, including calcium channel blockers like Nifedipine.[8] Using this compound provides a direct route to novel, fluorescent DHP derivatives with potential applications in both medicine and materials science.

Causality in Experimental Design
  • Reactants: The classic Hantzsch synthesis uses two equivalents of a β-ketoester (e.g., ethyl acetoacetate), one equivalent of the aldehyde, and ammonium acetate, which serves as both the nitrogen source and a mild acidic catalyst.[9]

  • Solvent: Ethanol is a traditional and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating.

  • Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis is a highly effective alternative to conventional heating. It often leads to shorter reaction times and higher yields.[10]

  • Post-synthesis Oxidation: Hantzsch 1,4-DHPs can be readily oxidized to their corresponding pyridine derivatives. This is a crucial transformation as the biological and photophysical properties of the pyridine are often distinct from the DHP precursor. This oxidation can be achieved with various reagents, such as nitric acid or ceric ammonium nitrate (CAN).

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: In a 10 mL microwave reaction vessel, add this compound (1.0 mmol, 206 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.2 mmol, 92 mg).

  • Reaction: Add 3 mL of ethanol to the vessel, seal it, and place it in a microwave synthesizer. Irradiate the mixture at 120 °C for 15-20 minutes.

  • Workup: After cooling the vessel to room temperature, a solid product will typically precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure diethyl 4-(anthracen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Hantzsch Reaction Mechanism

Aldehyde Anthracen-2-yl-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester1 Ketoester1 EtO₂CCH₂COCH₃ Ketoester2 EtO₂CCH₂COCH₃ Enamine Enamine Ketoester2->Enamine + NH₃ Ammonia NH₃ Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition Product {4-(Anthracen-2-yl)-DHP | Product} Michael->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

Expected Product Properties and Applications

The incorporation of the anthracene-2-yl moiety into DHPM and DHP scaffolds is expected to yield novel compounds with significant potential in drug discovery and materials science.

Scaffold Reactants Expected Product Structure Potential Applications
Biginelli Product This compound, Ethyl Acetoacetate, UreaEthyl 4-(anthracen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFluorescent Bio-probes, Anticancer Agents, Antimicrobial Agents[3][6]
Hantzsch Product This compound, Ethyl Acetoacetate, NH₄OAcDiethyl 4-(anthracen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCalcium Channel Blockers, Fluorescent Materials for OLEDs, NADH Mimics[4][11]
Photophysical Characteristics

The resulting heterocyclic compounds are expected to retain the characteristic fluorescence of the anthracene core. Key properties to analyze include:

  • Absorption and Emission Spectra: Determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths to understand the electronic transitions.

  • Quantum Yield (Φ): Quantify the efficiency of the fluorescence process. Anthracene derivatives are known for high quantum yields.

  • Solvatochromism: Investigate the effect of solvent polarity on the fluorescence emission, which can provide insights into the charge-transfer character of the excited state and the potential for sensing applications.

Biological Activity Screening

Given the established pharmacological profiles of DHPMs and DHPs, the novel anthracene-containing analogues are prime candidates for biological screening.

  • Anticancer Activity: Many DHPM derivatives exhibit antitumor properties. The synthesized compounds could be tested against various cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) using MTT or clonogenic assays.[3][11]

  • Antimicrobial Activity: DHPMs have also been reported to have antibacterial and antifungal activity. Screening against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be a valuable assessment.[6]

  • Calcium Channel Modulation: As analogues of drugs like Nifedipine, the Hantzsch products could be evaluated for their activity as calcium channel blockers.

Conclusion

This compound is a valuable and perhaps underutilized building block for the synthesis of complex, functional heterocyclic systems via multicomponent reactions. The Biginelli and Hantzsch reactions offer direct, atom-economical routes to novel dihydropyrimidinones and dihydropyridines that combine the rich pharmacological potential of these scaffolds with the unique photophysical properties of the anthracene core. The protocols and insights provided herein serve as a comprehensive starting point for researchers to explore this promising area of chemical synthesis, with wide-ranging applications from the development of new therapeutic agents to the design of advanced fluorescent materials.

References

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. (2024).
  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. (2018).
  • Biginelli Reaction. Organic Chemistry Portal. (n.d.).
  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Journal of Advanced Pharmaceutical Technology & Research. (2014).
  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry. (2013).
  • Synthesis and antitumor activity of anthracene-9-carbaldehyde amino-5-triazole Schiff-bases with side-chain of S-acetic acid. Yao Xue Xue Bao. (2007).
  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances. (2021).
  • Crystal structure of 4-(anthracen-9-yl)pyridine.
  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters. (2020).
  • PASSERINI THREE-COMPONENT REACTION OF ANTHRACENE-9-CARBALDEHYDE IN WATER: GREEN SYNTHESIS OF ANTHRACENE- CONTAINING α-ACYLOXYCARBOXAMIDES. Revue Roumaine de Chimie. (2017).
  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
  • Hantzsch pyridine synthesis. ChemTube3D. (n.d.).
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemical Methodologies. (2019).
  • Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes. Journal of Medicinal Chemistry. (1979).
  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. (2013).
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Tetrahedron Letters. (2018).
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. (n.d.).
  • Synthesis of 9-Anthracene-d9-carboxylic acid. BenchChem. (2025).
  • Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Molecules. (2021).
  • New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules. (2016).
  • Learning from the Hantzsch synthesis.
  • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synthesis reaction.
  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. Molecules. (2014).
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv

Sources

Application Notes and Protocols: Derivatization of Anthracene-2-carbaldehyde for Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anthracene Scaffold as a Versatile Fluorophore

The quest for precise and non-invasive visualization of biological processes at the cellular and subcellular level has driven the development of a vast arsenal of fluorescent probes. Among the privileged structures in a medicinal chemist's toolkit, the anthracene core holds a prominent position.[1] Its rigid, planar, and extensively conjugated π-system endows it with intrinsic fluorescence, making it an ideal building block for crafting sophisticated molecular sensors.[2] Anthracene and its derivatives have been successfully employed in a myriad of applications, from organic light-emitting diodes (OLEDs) to chemosensors for detecting ions and small molecules.[3][4]

This application note focuses on a specific, yet highly versatile, starting material: anthracene-2-carbaldehyde . The strategic placement of the aldehyde group at the 2-position offers a reactive handle for a variety of chemical transformations, allowing for the systematic modulation of the fluorophore's photophysical properties and the introduction of specific functionalities for biological targeting. Through derivatization, the core anthracene structure can be elaborated into probes that exhibit desirable characteristics for bioimaging, such as high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.

This guide will provide an in-depth exploration of key derivatization strategies for this compound, including detailed synthetic protocols and their application in cellular imaging. We will delve into the underlying principles of probe design and the mechanisms that govern their fluorescent response.

Core Derivatization Strategies

The aldehyde functionality of this compound is a gateway to a diverse range of chemical reactions. By carefully selecting the reaction partners, researchers can tune the electronic properties of the resulting molecule to achieve desired fluorescence characteristics and introduce moieties for recognizing specific biological targets.

Schiff Base Formation: A Facile Route to "Turn-On" Probes

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding reaction.[5] In the context of fluorescent probe design, this reaction is particularly powerful for creating "turn-on" sensors. The lone pair of electrons on the imine nitrogen can quench the fluorescence of the anthracene core through a process called photoinduced electron transfer (PET).[6] Upon binding to a target analyte, such as a metal ion, the lone pair is engaged in coordination, inhibiting the PET process and leading to a significant enhancement of fluorescence.

Mechanism Insight: Photoinduced Electron Transfer (PET)

PET is a common mechanism for fluorescence quenching in donor-acceptor molecular systems. In an anthracene-based Schiff base, the anthracene moiety acts as the fluorophore (acceptor), and the imine-containing substituent acts as the donor. Upon excitation of the fluorophore, an electron from the highest occupied molecular orbital (HOMO) of the donor can be transferred to the HOMO of the excited fluorophore, leading to a non-radiative decay back to the ground state. This process effectively "turns off" the fluorescence. When the donor's electrons are engaged, for example, by binding to a metal ion, this electron transfer is blocked, and the fluorophore can relax through the emission of a photon, thus "turning on" the fluorescence.

Knoevenagel Condensation: Extending Conjugation for Red-Shifted Emission

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7][8] This reaction is an excellent strategy for extending the π-conjugated system of the anthracene fluorophore. Increasing the extent of conjugation typically leads to a bathochromic (red) shift in both the absorption and emission spectra, which is highly desirable for biological imaging to minimize autofluorescence from cellular components.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

Similar to the Knoevenagel condensation, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds.[9] The HWE reaction of this compound with a phosphonate-stabilized carbanion provides a highly stereoselective route to α,β-unsaturated compounds, typically with a strong preference for the (E)-isomer.[10] This stereochemical control is crucial as the geometry of the molecule can significantly impact its photophysical properties and biological activity.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are representative procedures that can be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of an Anthracene-based Schiff Base for Metal Ion Sensing

This protocol describes the synthesis of a Schiff base derivative from this compound and 2-aminophenol. The resulting ligand can act as a chemosensor for various metal ions.

Reaction Scheme:

G cluster_0 This compound cluster_1 2-Aminophenol cluster_2 Anthracene-Schiff Base Derivative a This compound p1 a->p1 b 2-Aminophenol b->p1 c Schiff Base Product p2 p1->p2 + p2->c Ethanol, Acetic acid (cat.) Reflux G cluster_0 This compound cluster_1 Malononitrile cluster_2 Knoevenagel Product a This compound p1 a->p1 b Malononitrile b->p1 c α,β-Unsaturated Product p2 p1->p2 + p2->c Piperidine (cat.) Ethanol, RT G A Cell Seeding B Probe Incubation A->B Culture cells on coverslips/imaging plates C Washing B->C Incubate with probe at desired concentration and time D Imaging C->D Wash with PBS to remove excess probe E Image Analysis D->E Acquire images using fluorescence microscope

Sources

Application Note and Protocol for the Reduction of Anthracene-2-carbaldehyde to (Anthracen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the selective reduction of anthracene-2-carbaldehyde to its corresponding primary alcohol, (anthracen-2-yl)methanol. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental procedure grounded in established chemical principles. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction.

Introduction

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their unique photophysical and chemical properties. Functionalized anthracenes serve as crucial building blocks in the synthesis of advanced materials, fluorescent probes, and pharmaceutical compounds. The conversion of an aldehyde moiety on the anthracene scaffold to a primary alcohol is a fundamental transformation, yielding a versatile intermediate for further chemical modifications. This application note details a robust and efficient protocol for the reduction of this compound utilizing sodium borohydride, a mild and selective reducing agent.

Principle of the Reaction

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[1][2] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is then protonated by the solvent, typically a protic solvent like methanol or ethanol, to yield the final alcohol product.[2] The use of a protic solvent is convenient as it serves as both the reaction medium and the proton source for the workup.[2]

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the reduction of this compound.

Materials and Equipment
Reagents Grade Supplier
This compound≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Deionized Water--
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Thin Layer Chromatography (TLC) plates (silica gel)
UV lamp (254 nm)
Separatory funnel
Rotary evaporator
Glass funnel
Filter paper
Column chromatography setup
Standard laboratory glassware
Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 4.85 mmol) in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. The low temperature helps to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.275 g, 7.28 mmol, 1.5 equivalents) portion-wise over 15 minutes. The addition should be gradual to control the evolution of hydrogen gas that can occur from the reaction of sodium borohydride with the protic solvent.

  • Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the progression of the reaction. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (20 mL) while the flask is still in the ice bath. This will cause some effervescence as the remaining NaBH₄ reacts with water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up and Extraction: To the remaining aqueous mixture, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and a saturated sodium bicarbonate solution (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude (anthracen-2-yl)methanol can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of hexane and ethyl acetate.

Characterization of (Anthracen-2-yl)methanol

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.4-8.6 ppm. A singlet for the methylene protons (-CH₂OH) around δ 4.8-5.0 ppm. A broad singlet for the hydroxyl proton (-OH).
¹³C NMR Aromatic carbons in the range of δ 125-135 ppm. A signal for the methylene carbon (-CH₂OH) around δ 65 ppm.
IR (FTIR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching of the aromatic rings around 3000-3100 cm⁻¹. C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region. C-O stretching around 1000-1100 cm⁻¹.
Melting Point Literature values for similar anthracenemethanol derivatives suggest a melting point in the range of 160-170 °C. For example, 9-anthracenemethanol has a melting point of 162-164 °C.[4]

Mechanistic Rationale and Experimental Insights

The choice of sodium borohydride as the reducing agent is strategic. It is a mild reductant, which ensures the selective reduction of the aldehyde group without affecting the aromatic anthracene core.[1] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol, simplifying the experimental setup and workup procedure.[5]

The reaction is performed at an initial temperature of 0-5 °C to moderate the exothermic reaction between sodium borohydride and methanol, which produces hydrogen gas. Adding the NaBH₄ in portions further controls this gas evolution and the reaction rate. Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid prolonged reaction times which could potentially lead to side products.

The aqueous work-up serves to neutralize any remaining borohydride and to separate the organic product from inorganic byproducts. Washing with a saturated solution of sodium bicarbonate helps to remove any acidic impurities.

Data Summary

Parameter Value
Molecular Formula of Product C₁₅H₁₂O
Molecular Weight of Product 208.26 g/mol
Theoretical Yield 1.01 g (based on 1.00 g of starting material)
Appearance of Product White to pale yellow solid

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow start This compound in Methanol step1 Cool to 0-5 °C start->step1 step2 Add NaBH₄ (portion-wise) step1->step2 step3 Stir at Room Temp. (Monitor by TLC) step2->step3 step4 Quench with Water step3->step4 step5 Remove Methanol (Rotary Evaporator) step4->step5 step6 Extract with DCM step5->step6 step7 Wash with H₂O and NaHCO₃ step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Concentrate step8->step9 product Crude (Anthracen-2-yl)methanol step9->product purification Purification (Recrystallization or Column Chromatography) product->purification final_product Pure (Anthracen-2-yl)methanol purification->final_product

Figure 1: Experimental workflow for the reduction of this compound.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation aldehyde Anthracene-CHO alkoxide Anthracene-CH(O⁻) aldehyde->alkoxide hydride H⁻ (from NaBH₄) alkoxide_protonation Anthracene-CH(O⁻) alcohol (Anthracen-2-yl)methanol alkoxide_protonation->alcohol methanol CH₃OH

Sources

Application Notes and Protocols for the Synthesis of Photosensitive Polymers from Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Photoreactivity of Anthracene in Polymer Science

Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings, is a cornerstone chromophore in the development of photosensitive materials.[1][2] Its unique photophysical properties, most notably its ability to undergo a reversible [4+4] photocycloaddition upon exposure to UV light, make it an invaluable building block for creating polymers with light-controllable properties.[1][3] This photodimerization process allows for the formation of crosslinks between polymer chains, leading to changes in solubility, viscosity, and morphology. These changes can be harnessed for a variety of applications, including self-healing materials, photoresists, and, of particular interest to the drug development community, controlled-release drug delivery systems and photodynamic therapy.[2][4][5][6]

Anthracene-2-carbaldehyde, as a derivative of anthracene, offers a convenient synthetic handle—the aldehyde group—for incorporation into various polymer backbones through reactions like polycondensation. This document provides a detailed guide for the synthesis and characterization of photosensitive polymers using this compound, with a focus on the formation of Schiff base polymers. The protocols and principles outlined herein are designed to provide a robust starting point for researchers aiming to develop novel photosensitive materials.

The Underlying Photochemistry: The [4+4] Cycloaddition of Anthracene

The photosensitivity of anthracene-containing polymers is primarily derived from the [4+4] cycloaddition reaction of the anthracene moiety.[1][3] When an anthracene molecule absorbs a photon of appropriate wavelength (typically in the UV-A region, ~350 nm), it is promoted from its ground state (S₀) to an excited singlet state (S₁).[1][7] This excited molecule can then interact with a ground-state anthracene molecule on an adjacent polymer chain or a different segment of the same chain. This interaction leads to the formation of a dimer through the creation of two new covalent bonds across the 9 and 10 positions of the anthracene rings.[1] This dimerization process is reversible; the dimer can be cleaved back to the original anthracene monomers by irradiation with shorter wavelength UV light (UV-C, ~254 nm) or by heating.[8] This reversibility allows for the dynamic tuning of the polymer's properties.

The efficiency of this photodimerization is dependent on several factors, including the concentration of anthracene moieties, the flexibility of the polymer backbone, and the presence of oxygen, which can lead to the formation of endoperoxides.[9] In the solid state or in polymer matrices, the proximity and orientation of anthracene groups are critical for efficient crosslinking.

Synthesis of Photosensitive Schiff Base Polymers from this compound

The aldehyde functionality of this compound makes it an ideal monomer for polycondensation reactions with primary amines to form Schiff base polymers (polyimines). This approach allows for the direct incorporation of the photosensitive anthracene unit into the polymer backbone.

Causality Behind Experimental Choices
  • Choice of Co-monomer: The selection of the diamine co-monomer is critical as it dictates many of the final polymer's properties. A flexible aliphatic diamine (e.g., 1,6-hexanediamine) will result in a more flexible polymer, potentially allowing for greater mobility of the anthracene units and influencing the photodimerization kinetics. Conversely, a rigid aromatic diamine (e.g., p-phenylenediamine) will produce a more rigid, thermally stable polymer, which may be desirable for certain applications but could hinder the conformational changes required for photodimerization.

  • Solvent System: A solvent that can dissolve both the monomers and the resulting polymer is essential. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices for polycondensation reactions due to their high boiling points and ability to dissolve a wide range of organic compounds.

  • Catalyst: An acid catalyst, such as acetic acid, is typically used to facilitate the condensation reaction between the aldehyde and the amine.[10]

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the polymer. Elevated temperatures are used to drive the reaction to completion and facilitate the removal of the water byproduct.

Experimental Workflow: Synthesis of a Schiff Base Polymer

G cluster_synthesis Polymer Synthesis A This compound E Reaction Vessel under N2 A->E B Diamine Co-monomer B->E C Solvent (e.g., DMF) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Heating and Stirring E->F Reaction G Precipitation in Non-solvent (e.g., Methanol) F->G H Filtration and Washing G->H I Drying under Vacuum H->I J Photosensitive Polymer I->J

Caption: Workflow for the synthesis of a photosensitive Schiff base polymer.

Detailed Protocol: Synthesis of Poly(this compound-co-1,6-hexanediamine)

This protocol is based on established procedures for the synthesis of Schiff base polymers and should be adapted and optimized for specific research needs.[10]

  • Monomer Preparation:

    • Dissolve this compound (1.00 g, 4.85 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

    • In a separate beaker, dissolve 1,6-hexanediamine (0.563 g, 4.85 mmol) in 10 mL of anhydrous DMF.

  • Polycondensation Reaction:

    • Slowly add the 1,6-hexanediamine solution to the stirred solution of this compound at room temperature under a nitrogen atmosphere.

    • Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.

    • Heat the reaction mixture to 80-90 °C and maintain stirring for 24 hours under nitrogen.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomers and catalyst.

    • Redissolve the polymer in a minimal amount of DMF and reprecipitate it in methanol to further purify it.

    • Collect the final polymer by filtration and dry it in a vacuum oven at 50 °C for 24 hours.

Quantitative Data Summary
ParameterExpected ValueRationale/Significance
Yield 85-95%High yields are expected for this type of polycondensation.
Molecular Weight (Mn) 10,000 - 25,000 g/mol Dependent on reaction conditions; influences mechanical properties.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
λmax (absorption) ~350-390 nmCharacteristic of the anthracene chromophore.[11]
λmax (emission) ~400-450 nmFluorescence is a key property for many applications.[11]

Characterization of the Photosensitive Polymer

Thorough characterization is essential to confirm the structure, purity, and photosensitive properties of the synthesized polymer.

Structural and Molecular Weight Characterization Workflow

G cluster_characterization Polymer Characterization Polymer Synthesized Polymer FTIR FT-IR Spectroscopy Polymer->FTIR Confirm Schiff base formation (C=N stretch) NMR 1H and 13C NMR Spectroscopy Polymer->NMR Verify polymer structure GPC Gel Permeation Chromatography Polymer->GPC Determine Mn, Mw, and PDI TGA Thermogravimetric Analysis Polymer->TGA Assess thermal stability

Caption: Workflow for the structural and thermal characterization of the polymer.

Detailed Characterization Protocols
  • FT-IR Spectroscopy:

    • Purpose: To confirm the formation of the Schiff base linkage (C=N).

    • Procedure: Record the FT-IR spectrum of the dried polymer sample.

    • Expected Result: Appearance of a characteristic imine (C=N) stretching band around 1620-1640 cm⁻¹ and the disappearance of the aldehyde C-H stretch from this compound and the N-H bending vibrations of the primary amine.

  • NMR Spectroscopy (¹H and ¹³C):

    • Purpose: To elucidate the detailed structure of the polymer.

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: In the ¹H NMR spectrum, a new peak corresponding to the imine proton (-CH=N-) should appear around 8.0-8.5 ppm. The aromatic protons of the anthracene unit and the aliphatic protons of the diamine will also be present.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., DMF with 0.01 M LiBr) and analyze using a GPC system calibrated with polystyrene standards.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

    • Expected Result: The TGA curve will show the decomposition temperature of the polymer, providing information about its thermal stability.

Quantification of the Photosensitive Response

The key feature of these polymers is their response to light. This response can be quantified by monitoring the changes in the UV-Vis absorption spectrum upon irradiation.

Photodimerization Monitoring Workflow

G cluster_photo Photosensitivity Analysis Solution Polymer in Solution (e.g., THF) UVVis_Initial Record Initial UV-Vis Spectrum Solution->UVVis_Initial Irradiation Irradiate with UV Light (~365 nm) UVVis_Initial->Irradiation UVVis_Time Record UV-Vis Spectra at Time Intervals Irradiation->UVVis_Time Monitor changes Analysis Plot Absorbance vs. Time UVVis_Time->Analysis

Caption: Workflow for monitoring the photodimerization of the anthracene moieties.

Protocol for Monitoring Photodimerization
  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) in a quartz cuvette.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution. Note the characteristic absorption bands of the anthracene moiety between 350 nm and 390 nm.[11]

  • Irradiation: Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm.[7][12]

  • Time-course Measurement: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: The progress of the photodimerization can be followed by the decrease in the absorbance of the characteristic anthracene peaks.[7] The extent of the reaction can be quantified by the change in absorbance.

Applications in Drug Development

The ability to control the physical properties of these polymers with light opens up numerous possibilities in the field of drug development.

  • Controlled Drug Release: Photosensitive polymers can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents.[4] Upon irradiation of the target tissue, the photodimerization can induce a change in the polymer matrix (e.g., increased crosslinking), leading to a change in the drug release rate.[4]

  • Photodynamic Therapy (PDT): Anthracene derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation, which can be used to kill cancer cells.[5][6] Anthracene-based endoperoxides can also serve as carriers for singlet oxygen, releasing it in hypoxic tumor environments to enhance the efficacy of PDT.[6]

Conclusion

This compound is a versatile monomer for the synthesis of photosensitive polymers. The protocols and characterization methods described in this application note provide a comprehensive framework for researchers to develop and evaluate novel light-responsive materials. The ability to tune the properties of these polymers through the selection of co-monomers and the controlled application of light makes them highly promising candidates for advanced applications in drug delivery and beyond.

References

  • Gáspár, S., & Gáspár, A. (2021).
  • De, S., Khan, A., & De, P. (2018). Anthracene-containing polymers toward high-end applications. Journal of Polymer Science Part A: Polymer Chemistry, 56(13), 1373-1391.
  • Zhang, Y., et al. (2018). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Nanoscale, 10(3), 1164-1173.
  • da Silva, J. P., et al. (2020).
  • Bouas-Laurent, H., Castellan, A., Desvergne, J. P., & Lapouyade, R. (2000). Photodimerization of anthracenes in fluid and organized media. Chemical Society Reviews, 29(1), 43-55.
  • Kondratenko, K., et al. (2021). Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties.
  • Ibrahim, I. H. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 306-316.
  • Frank, P. G., et al. (2014). Intra-chain photodimerization of pendant anthracene units as an efficient route to single-chain nanoparticle fabrication.
  • Kristinaityte, K., et al. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules, 26(21), 6695.
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  • Xu, P., et al. (2013). Anthracene functionalized thermosensitive and UV-crosslinkable polymeric micelles. Polymer Chemistry, 4(10), 3044-3051.
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  • Al-Zoubi, W., & Thayumanavan, S. (2019). Polymer Amphiphiles for Photoregulated Anticancer Drug Delivery.
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Metal-organic frameworks incorporating Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Anthracene-Functionalized Metal-Organic Frameworks for Advanced Theranostics

Introduction: A New Paradigm in Targeted Therapeutics

Metal-Organic Frameworks (MOFs) have emerged as exceptionally versatile platforms for drug delivery, owing to their high porosity, tunable structures, and biocompatible nature.[1][2] This guide delves into a specialized class of these nanomaterials: MOFs that incorporate the anthracene moiety, specifically functionalized with a reactive carbaldehyde group. The anthracene core is not merely a structural strut; it is an active functional unit, imbuing the framework with intrinsic fluorescence for imaging and photosensitizing capabilities for therapy.[3][4] The strategic inclusion of an anthracene-2-carbaldehyde derivative as a linker or co-linker provides a covalent anchoring point for therapeutic agents.

This dual-functionality positions these MOFs as a powerful platform for "theranostics"—a revolutionary approach that combines diagnosis/imaging and therapy within a single agent. By covalently conjugating pharmaceuticals to the MOF, we can achieve superior control over drug loading and release kinetics, while simultaneously tracking the carrier's biodistribution via fluorescence and initiating localized cell death through photodynamic therapy (PDT).[5][6] This document provides the foundational principles, detailed synthesis and characterization protocols, and application workflows for leveraging these advanced materials in drug development research.

Section 1: Foundational Principles & Design Rationale

The efficacy of an anthracene-based MOF for drug delivery hinges on the synergistic interplay of its core components: the metal cluster, the organic linker, and the functional handle.

Causality Behind Component Selection
  • The Metal-Oxo Cluster (e.g., Zr₆-based): We prioritize metal clusters known for high chemical and thermal stability, such as the zirconium-based clusters found in the UiO (University of Oslo) series of MOFs.[7] The robustness of the Zr-O bond is critical to ensure the framework remains intact in physiological environments until the desired therapeutic action is initiated.

  • The Anthracene-Based Linker: The choice of an anthracene-dicarboxylate linker serves two primary purposes. First, its geometry and length dictate the topology and pore size of the resulting framework.[7][8] Second, the polycyclic aromatic system of anthracene is inherently fluorescent, providing a label-free mechanism for cellular imaging and tracking.[9] Crucially, upon excitation with light, it can act as a photosensitizer, generating cytotoxic singlet oxygen (¹O₂) from ground-state triplet oxygen, which is the foundational mechanism of photodynamic therapy.[10][11]

  • The Aldehyde Functional Handle: Incorporating a carbaldehyde group onto the linker transforms the MOF from a passive drug carrier into a versatile chemical platform. The aldehyde is a highly specific reactive site for forming stable covalent bonds with amine-containing drug molecules (e.g., doxorubicin, peptides) via reductive amination. This covalent linkage prevents premature drug leakage, a common challenge with systems relying on physical encapsulation alone.

G Metal Zr₆ Metal Cluster Stability High Stability (Biocompatibility) Metal->Stability ensures Linker Anthracene Dicarboxylate Core Photo Photophysics (Fluorescence & PDT) Linker->Photo provides Handle Carbaldehyde Group (-CHO) Conjugation Covalent Drug Conjugation (Controlled Loading/Release) Handle->Conjugation enables

Caption: Logical relationship between MOF components and their functional roles.

Section 2: Synthesis and Characterization Protocol

This section details the synthesis of a representative stable, anthracene-based MOF platform. The protocol describes the formation of a Zirconium-based framework using 4,4′-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA). The incorporation of the aldehyde functionality is achieved via a mixed-linker strategy, where a small percentage of H₂ADBA is substituted with a structurally analogous linker bearing an aldehyde group.

Protocol 2.1: Solvothermal Synthesis of Aldehyde-Functionalized Zr-ADBA MOF

Rationale: The solvothermal method provides the necessary heat to overcome the kinetic barrier of crystallization, promoting the formation of a highly ordered, crystalline MOF structure.[8] An acid, such as acetic acid, is used as a "modulator." It competes with the linker for coordination to the metal clusters, slowing down the reaction rate to prevent the formation of amorphous precipitates and yield larger, more uniform crystals.[10]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4′-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA)

  • 4-formyl-3,5-dicarboxybenzoic acid (or similar aldehyde-functionalized dicarboxylate linker)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid, glacial

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.257 mmol) and the organic linkers in 10 mL of DMF. The linker ratio should be approximately 95:5 H₂ADBA to the aldehyde-functionalized linker.

  • Add acetic acid (0.45 mL, ~30 equivalents) to the solution. This acts as the modulator to control crystal growth.

  • Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 72 hours.

  • After cooling to room temperature, a crystalline powder will have precipitated.

  • Washing (Crucial for Pore Activation):

    • Decant the supernatant and wash the powder with fresh DMF (3 x 10 mL), centrifuging and decanting between each wash.

    • To exchange the DMF solvent within the pores, immerse the powder in ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours.

  • Activation: Dry the washed MOF under a dynamic vacuum at 120 °C for 12 hours to completely remove residual solvent from the pores. The final product is a light yellow, crystalline powder.

Protocol 2.2: Standard Characterization

Rationale: Characterization is a self-validating step to confirm the successful synthesis of the desired MOF architecture before proceeding with functional applications.

TechniquePurpose & ProcedureExpected Result
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated or known standard pattern.[7]Sharp, well-defined peaks matching the expected pattern for the fcu topology of this MOF type.[8]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution. A small amount of dry MOF powder is mounted on a stub and sputter-coated with gold.[10]Uniform, well-defined crystals (e.g., octahedral or cubic) in the micron or sub-micron range.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvents. The sample is heated under a nitrogen atmosphere, and weight loss is recorded as a function of temperature.A stable plateau up to ~450-500 °C, after which a sharp weight loss indicates the decomposition of the organic linkers.
N₂ Sorption Analysis To determine the porosity, specifically the Brunauer-Emmett-Teller (BET) surface area and pore volume. The activated MOF is analyzed at 77 K.A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, with a high BET surface area (typically >1000 m²/g).
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the aldehyde group.A characteristic C=O stretching peak for the aldehyde at ~1690-1710 cm⁻¹, distinct from the carboxylate stretches.[10]

Section 3: Application in Drug Development - Covalent Drug Conjugation

The aldehyde handles on the MOF serve as specific sites for the covalent attachment of amine-bearing drugs through a two-step reductive amination process. This creates a stable secondary amine linkage, ensuring high drug retention until the MOF carrier itself degrades.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction MOF_CHO MOF-Aldehyde Schiff_Base MOF-CH=N-Drug (Imine intermediate) MOF_CHO->Schiff_Base + Drug-NH₂ (pH 6-7) Drug_NH2 Drug-NH₂ (e.g., Doxorubicin) Final_Product MOF-CH₂-NH-Drug (Stable Conjugate) Schiff_Base->Final_Product + NaBH₄ (Reduction)

Caption: Workflow for covalent drug conjugation via reductive amination.

Protocol 3.1: Covalent Loading of Doxorubicin (DOX)

Materials:

  • Aldehyde-functionalized Zr-ADBA MOF (activated)

  • Doxorubicin hydrochloride (DOX)

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse 20 mg of the activated MOF in 5 mL of anhydrous methanol.

  • In a separate vial, dissolve 10 mg of DOX in 5 mL of methanol.

  • Add the DOX solution to the MOF suspension. Stir the mixture at room temperature for 24 hours to allow for the formation of the Schiff base (imine) intermediate.

  • Reduction Step: Cool the suspension in an ice bath. Slowly add a freshly prepared solution of NaBH₄ (15 mg in 1 mL of cold methanol) to the mixture. Let the reaction proceed for 6 hours at room temperature.

  • Washing: Centrifuge the suspension to collect the red-colored, DOX-loaded MOF. Wash the product repeatedly with methanol (3 x 10 mL) to remove any unreacted DOX and byproducts. The washing is complete when the supernatant is colorless.

  • Dry the final product, MOF-DOX, under vacuum.

Protocol 3.2: Quantification of Drug Loading

Rationale: The amount of loaded drug is a critical parameter. This can be determined by measuring the concentration of unbound drug in the supernatant after the loading and washing steps.

Procedure:

  • Collect all the supernatants from the washing steps (Protocol 3.1, Step 5) and combine them in a volumetric flask.

  • Create a standard calibration curve for DOX in methanol using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~480 nm).

  • Measure the absorbance of the combined supernatant and determine the concentration of unbound DOX using the calibration curve.

  • Calculate the amount of loaded drug using the following formula:

    Loading Capacity (mg/g) = [(Initial mass of DOX) - (Mass of unbound DOX)] / (Mass of MOF used)

    Encapsulation Efficiency (%) = [(Mass of loaded DOX) / (Initial mass of DOX)] x 100

Section 4: Theranostic Applications & Protocols

The synthesized MOF-DOX conjugate is now a theranostic agent, capable of simultaneous imaging (via anthracene fluorescence) and dual-therapy (chemotherapy from DOX and PDT from anthracene).

Protocol 4.1: Assessing Stimuli-Responsive Drug Release

Rationale: In many therapeutic scenarios, drug release is triggered by the acidic microenvironment of tumors (pH ~5.5-6.5). The stability of the Zr-MOF is pH-dependent, allowing for triggered release via framework degradation.

Procedure:

  • Disperse a known mass (e.g., 5 mg) of MOF-DOX into two separate 10 mL buffer solutions: one at physiological pH (PBS, pH 7.4) and one simulating the tumor microenvironment (Acetate buffer, pH 5.5).

  • Incubate the suspensions at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), centrifuge the samples and collect 1 mL of the supernatant. Replace with 1 mL of fresh buffer to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected supernatants using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug release versus time for both pH conditions to visualize the release profile.

Protocol 4.2: Evaluating Photodynamic Therapy (PDT) Activity

Rationale: The therapeutic efficacy of PDT relies on the generation of singlet oxygen (¹O₂). This can be quantified indirectly by observing the photo-oxidation of a chemical probe, 1,3-diphenylisobenzofuran (DPBF), which loses its absorbance upon reacting with ¹O₂.[11]

Procedure:

  • Prepare a stock solution of DPBF in DMF.

  • Disperse a small amount of the MOF-DOX (or unloaded MOF as a control) in DMF.

  • In a quartz cuvette, mix the MOF suspension with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of ~1.0 at 415 nm.

  • Irradiate the cuvette with a light source at a wavelength that excites the anthracene linker (e.g., a 365 nm LED lamp).

  • Record the UV-Vis absorbance spectrum of the solution at regular intervals (e.g., every 30 seconds) during irradiation.

  • A decrease in the absorbance peak of DPBF at 415 nm indicates the production of singlet oxygen. Plot the absorbance decay over time to compare the photosensitizing efficiency of different samples.

Data Summary: Expected Performance Metrics

The following table provides a summary of expected quantitative data for a well-synthesized Aldehyde-Functionalized Zr-ADBA MOF.

ParameterTypical ValueSignificance
BET Surface Area 1200 - 1800 m²/gHigh surface area indicates high porosity, essential for potential guest molecule encapsulation.
Pore Volume 0.5 - 0.9 cm³/gRepresents the available internal space for drug loading or solvent access.
Drug Loading Capacity (DOX) 100 - 250 mg/g (10-25 wt%)A high loading capacity is desirable for delivering a therapeutically relevant dose.
Release at pH 7.4 (24h) < 10%Minimal drug leakage in normal physiological conditions, reducing side effects.
Release at pH 5.5 (24h) > 50%Significant drug release triggered by the acidic tumor microenvironment.

References

  • Synthesis, characterization, and luminescent properties of two new Zr(IV) metal–organic frameworks based on anthracene derivatives. ResearchGate. Available at: [Link]

  • Construction of Anthracene‐based Metal–Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants. ResearchGate. Available at: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available at: [Link]

  • Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. ACS Publications. Available at: [Link]

  • Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Digital Library of Georgia. Available at: [Link]

  • Metal–Organic Frameworks (MOFs) for Cancer Therapy. MDPI. Available at: [Link]

  • Metal–organic framework. Wikipedia. Available at: [Link]

  • Metal-Organic Framework-based Photodynamic for Cancer. Dove Medical Press. Available at: [Link]

  • Anthracene based Microporous Metal-Organic Framework for Adsorbing CO2 and Detecting TNP Sensitivity. ResearchGate. Available at: [Link]

  • Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube. Available at: [Link]

  • Two Anthracene-based Metal-Organic Frameworks for Highly Effective Photodegradation and Luminescent Detection in Water. ResearchGate. Available at: [Link]

  • Design of metal–organic framework composites in anti-cancer therapies. RSC Publishing. Available at: [Link]

  • Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. MDPI. Available at: [Link]

  • Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants. PubMed. Available at: [Link]

  • An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. PMC. Available at: [Link]

  • Luminescent Metal–Organic Frameworks with Anthracene Chromophores: Small-Molecule Sensing and Highly Selective Sensing for Nitro Explosives. Crystal Growth & Design (ACS Publications). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Anthracene-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Anthracene-2-carbaldehyde (2-anthraldehyde). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this specific isomer. Unlike the more electronically favored 9-anthraldehyde, obtaining the 2-substituted product requires indirect and regioselective strategies. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental hurdles and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is direct formylation of anthracene to produce this compound so difficult?

Direct electrophilic formylation of anthracene, for instance via the Vilsmeier-Haack or Gattermann-Koch reaction, overwhelmingly yields the 9-substituted isomer.[1][2] This high regioselectivity is due to the electronic structure of the anthracene core. The C9 and C10 positions (the central ring) have the highest electron density and can best stabilize the cationic intermediate (the Wheland intermediate) formed during electrophilic aromatic substitution.[3] Attack at the C2 position results in a less stable intermediate, making this pathway kinetically and thermodynamically unfavorable. Therefore, successful synthesis of the 2-isomer relies on strategies where the functionality is installed indirectly.

Q2: What are the primary successful strategies for synthesizing this compound?

There are three main strategic approaches, each starting from a different 2-substituted anthracene precursor. The choice of method often depends on the availability of the starting material and the scale of the reaction.

Strategy Starting Material Key Reagents Typical Yield Pros Cons
Grignard Formylation 2-BromoanthraceneMg, Anhydrous Ether/THF, DMFGood to ExcellentHigh-yielding, relatively direct.Requires strictly anhydrous conditions; sensitive to impurities.
Oxidation of Precursor 2-Hydroxymethylanthracene or 2-MethylanthracenePCC or SeO₂Fair to GoodGood regiochemical control.Risk of over-oxidation to carboxylic acid; precursor synthesis required.[4][5]
Sommelet Reaction 2-(Chloromethyl)anthraceneHexamethylenetetramine (HMTA)ModerateTolerant of various functional groups.Precursor synthesis can be low-yielding and non-selective.
Q3: My final product appears to be degrading or changing color upon storage. What is happening?

2-Anthraldehyde is known to be photochemically unstable.[4] Exposure to light, especially UV, can cause degradation, leading to discoloration and the formation of impurities. All reaction steps following the formation of the aldehyde, including workup, purification, and storage, should be conducted in vessels protected from light (e.g., wrapped in aluminum foil). Store the final product in a dark, cold, and inert environment (e.g., amber vial under argon in a freezer).

Troubleshooting Guide by Synthetic Route

This section addresses specific issues you may encounter during your experiments for the most common and reliable synthetic methods.

Method 1: Synthesis via Grignard Reagent from 2-Bromoanthracene

This is often the most reliable route. The process involves forming an organomagnesium halide (Grignard reagent) from 2-bromoanthracene, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Causality & Solution: This is the most common failure point in a Grignard synthesis and is almost always due to the presence of water or an insufficiently activated magnesium surface.

  • Moisture Contamination: Grignard reagents are potent bases and react readily with even trace amounts of water.[6]

    • Solution: Ensure all glassware is oven-dried (>120°C) for several hours and assembled hot under a stream of dry nitrogen or argon. Use anhydrous solvents; freshly distilled THF or ether is highly recommended.

  • Passive Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings.[7] These initiators react with the surface to expose fresh, reactive magnesium. Gentle warming with a heat gun may also be necessary, but be extremely cautious with flammable ether solvents.

Causality & Solution: Low yields can result from incomplete Grignard formation, side reactions of the Grignard reagent, or an inefficient quench.

  • Side Reactions: The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with remaining 2-bromoanthracene to form a bi-anthracene dimer.

    • Solution: Add the 2-bromoanthracene solution slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low, minimizing the coupling side reaction.

  • Inefficient Quench: The addition of DMF should be performed at a low temperature to prevent side reactions.

    • Solution: Cool the prepared Grignard reagent to -78°C (dry ice/acetone bath) before slowly adding the anhydrous DMF.[8] This ensures the nucleophilic attack on the DMF carbonyl is the major pathway. After addition, allow the mixture to warm slowly to room temperature before the acidic workup.

Method 2: Oxidation of 2-Hydroxymethylanthracene

This route offers excellent regioselectivity as the position of the functional group is already set. The key is to perform a mild oxidation that stops at the aldehyde stage without proceeding to the carboxylic acid.

Causality & Solution: This indicates insufficient oxidant activity or suboptimal reaction conditions.

  • Oxidant Quality: Pyridinium chlorochromate (PCC) is a common choice for this transformation.[4] However, it can degrade over time.

    • Solution: Use freshly prepared or commercially sourced PCC of high purity. Ensure the reaction is performed under anhydrous conditions, as water can deactivate the reagent.

  • Temperature: While PCC oxidations are typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes be required for less reactive substrates. Monitor the reaction carefully by TLC to avoid byproduct formation.

Causality & Solution: This is a classic case of over-oxidation.

  • Choice of Oxidant: Stronger oxidants (e.g., KMnO₄, Jones reagent) will readily oxidize the aldehyde to a carboxylic acid. Even PCC can cause over-oxidation if the reaction is left for too long or if impurities are present.

    • Solution: Strictly use a mild oxidant like PCC or a Swern or Dess-Martin periodinane oxidation. Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction immediately. Do not leave it running overnight without prior validation.

  • Workup Issues: During aqueous workup, atmospheric oxygen can sometimes contribute to the oxidation of aldehydes, especially under basic conditions.

    • Solution: Perform a neutral or slightly acidic workup and extract the product promptly. Ensure the product is protected from light during this process.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is an adapted procedure based on standard Grignard formylation methodology.[8]

Step 1: Preparation of the Grignard Reagent

  • Assemble a three-necked, oven-dried 250 mL flask with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are visible. Allow to cool.

  • Add 20 mL of anhydrous THF via syringe.

  • Dissolve 2-bromoanthracene (1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add ~5 mL of the 2-bromoanthracene solution to the magnesium suspension to initiate the reaction. The solution should become cloudy and warm. If it does not start, gentle heating may be required.

  • Once initiated, add the remaining 2-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Formylation and Workup

  • Cool the flask containing the Grignard reagent to -78°C using a dry ice/acetone bath.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stir the mixture at -78°C for 1 hour, then allow it to warm to room temperature slowly.

  • Pour the reaction mixture carefully into a beaker containing ice and 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product should be purified immediately.

Purification:

  • Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Further purification can be achieved by recrystallization from 2-propanol or toluene.[9]

Protocol 2: Synthesis via Oxidation of 2-Hydroxymethylanthracene

This protocol is based on the procedure described by Day et al.[4]

  • In a 250 mL round-bottom flask protected from light, suspend pyridinium chlorochromate (PCC) (1.5 eq.) in 100 mL of anhydrous dichloromethane (DCM).

  • Add a solution of 2-hydroxymethylanthracene (1.0 eq.) in 50 mL of anhydrous DCM to the PCC suspension in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (approx. 2-4 hours).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug with additional diethyl ether until all the product has been eluted (check with a UV lamp).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent like toluene.

Visualized Workflows & Mechanisms

Decision Workflow for Synthesis Route Selection

G start Start: Synthesize This compound q1 Is 2-Bromoanthracene commercially available and affordable? start->q1 route1 Pursue Grignard Route q1->route1  Yes   q2 Is Anthraquinone-2-carboxylic acid or 2-Methylanthracene available? q1->q2  No   end_node Proceed to Protocol route1->end_node route2 Pursue Oxidation Route q2->route2  Yes   route3 Pursue Sommelet Route (Requires 2-chloromethylanthracene synthesis, may have low selectivity) q2->route3  No   route2->end_node route3->end_node

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Workflow for Grignard Reaction Initiation

G start Grignard Reaction Does Not Initiate check_reagents Are all glassware and reagents strictly anhydrous? start->check_reagents dry_reagents Oven-dry glassware. Use freshly distilled solvents. Repeat. check_reagents->dry_reagents No activate_mg Activate Mg Surface: Add a crystal of I₂ or a few drops of 1,2-dibromoethane. check_reagents->activate_mg Yes dry_reagents->start check_activation Does reaction start after adding initiator? activate_mg->check_activation apply_heat Apply gentle, localized heat with a heat gun (CAUTION!). check_activation->apply_heat No success Reaction Initiated. Proceed with slow addition of aryl halide. check_activation->success Yes check_heat Does reaction start? apply_heat->check_heat check_heat->success Yes fail Failure. Re-evaluate purity of all reagents and solvents. check_heat->fail No

Caption: Troubleshooting failure of Grignard initiation.

Mechanism: Formylation of 2-Anthracenylmagnesium Bromide

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Aqueous Workup grignard 2-Anthracenyl- magnesium Bromide (Nucleophile) dmf DMF (Formyl Source) grignard->dmf Attacks carbonyl carbon intermediate Tetrahedral Intermediate (Alkoxide Salt) dmf->intermediate workup Add H₃O⁺ (aq. Acid) intermediate->workup imine Unstable Imine Intermediate workup->imine Protonation & Elimination product This compound (Final Product) imine->product Hydrolysis

Sources

Technical Support Center: Purification of Crude Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Anthracene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions to navigate the challenges of purifying this valuable aromatic aldehyde.

Understanding the Challenge: Common Impurities in Crude this compound

This compound is commonly synthesized via the Vilsmeier-Haack formylation of anthracene.[1][2][3][4][5] This reaction, while effective, can lead to a variety of impurities in the crude product. A thorough understanding of these potential contaminants is the first step toward a successful purification strategy.

Potential Impurities:

  • Unreacted Anthracene: The starting material may not be fully consumed during the reaction.

  • Isomeric Anthracenecarbaldehydes: While the 2-position is a primary site of formylation, small amounts of other isomers, such as 9-anthracenecarbaldehyde, may be formed.[2][5]

  • Di-formylated Anthracenes: Over-reaction can lead to the formation of anthracene dicarbaldehydes.

  • Vilsmeier Reagent Residues and Byproducts: Remnants of the formylating agent (e.g., from N,N-dimethylformamide (DMF) and phosphorus oxychloride) and their hydrolysis products can contaminate the crude material.[2][4]

  • Tarry Polymers: Prolonged reaction times or high temperatures can result in the formation of undesirable polymeric materials.[6]

The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity of the this compound.

Purification Strategy Decision Workflow

To select the most appropriate purification method, consider the following workflow:

Purification_Workflow Start Crude this compound TLC_Analysis Initial Purity Assessment by TLC Start->TLC_Analysis High_Purity High Purity with Minor Impurities? TLC_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture or Oily Product? High_Purity->Complex_Mixture No Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography Column Chromatography Complex_Mixture->Column_Chromatography Yes Aldehyde_Specific Need to Remove Non-Aldehydic Impurities? Complex_Mixture->Aldehyde_Specific No Column_Chromatography->Pure_Product Bisulfite_Adduct Bisulfite Adduct Formation Aldehyde_Specific->Bisulfite_Adduct Yes Bisulfite_Adduct->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids with relatively high initial purity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

FAQs for Recrystallization:

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on protocols for the closely related 9-anthraldehyde, glacial acetic acid is a proven solvent for recrystallization.[6][7] For a less acidic option, ethanol has also been shown to be effective for recrystallizing anthracene derivatives.[6] A solvent screening is always recommended. Good candidate solvents are those in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Other potential solvents to screen include toluene, ethyl acetate, and mixtures such as hexane/acetone or hexane/ethyl acetate.[8]

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling out instead of crystallization. The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent"). Lower the cooling rate.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The solution is supersaturated, but nucleation is slow.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. Cool the solution in an ice bath.
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] Ensure the solution has cooled sufficiently before filtration. Wash the crystals with a minimal amount of ice-cold solvent.[9]
The purified product is still colored or impure. The impurity has similar solubility to the product. The crystals formed too quickly, trapping impurities.Consider a different recrystallization solvent or a multi-solvent system. Allow the solution to cool more slowly to promote the formation of purer crystals.[10] If colored impurities are persistent, a charcoal treatment of the hot solution may be effective.[6]

Experimental Protocol: Recrystallization from a Single Solvent

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., glacial acetic acid or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.

FAQs for Column Chromatography:

Q1: What stationary and mobile phases are suitable for purifying this compound?

A1: For a moderately polar compound like this compound, silica gel is the most common stationary phase.[11] A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane . The optimal ratio should be determined by thin-layer chromatography (TLC). For anthracene derivatives, solvent systems like benzene-carbon tetrachloride-acetic acid have been reported for TLC, which can be adapted for column chromatography.[12] A typical starting eluent for column chromatography could be 5-10% ethyl acetate in hexanes, with the polarity gradually increased as needed.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor separation of spots on TLC. The solvent system is too polar or not polar enough.If the Rf values are too high, decrease the polarity of the eluent (less ethyl acetate). If the Rf values are too low, increase the polarity (more ethyl acetate).
Cracking of the silica gel column. Improper packing of the column. The column ran dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.
Broad or tailing bands during elution. The sample was overloaded on the column. The sample is not sufficiently soluble in the mobile phase.Use a larger column or reduce the amount of sample. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocol: Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification via Bisulfite Adduct Formation

This chemical method is highly specific for aldehydes and some reactive ketones. It involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from non-aldehydic impurities by extraction. The aldehyde can be subsequently regenerated.[7][11]

FAQs for Bisulfite Adduct Formation:

Q1: Is the bisulfite adduct method suitable for this compound?

A1: Yes, this method is generally applicable to aromatic aldehydes and is an excellent choice for removing non-aldehydic impurities, especially if recrystallization or chromatography proves difficult.[7][11]

Troubleshooting Bisulfite Adduct Formation:

Problem Potential Cause Solution
Low yield of the precipitated adduct. Incomplete reaction with bisulfite. The adduct is soluble in the reaction mixture.Increase the reaction time or use a freshly prepared saturated solution of sodium bisulfite. Add a water-miscible organic solvent like methanol to facilitate the reaction.
Difficulty in regenerating the aldehyde. Incomplete hydrolysis of the bisulfite adduct.Ensure the solution is sufficiently basic (pH > 10) during the regeneration step. Gentle heating may also be required.
The aldehyde is not pure after regeneration. Some impurities were carried through the process.Ensure thorough washing of the bisulfite adduct before regeneration. A final purification step (e.g., quick recrystallization) may be necessary.

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for an extended period (1-2 hours or until a precipitate forms).

  • Isolation of Adduct: Filter the precipitated bisulfite adduct and wash it with the organic solvent to remove non-aldehydic impurities.

  • Regeneration of Aldehyde: Suspend the washed adduct in water and add a strong base (e.g., 10% sodium hydroxide solution) until the solution is basic. Stir until the adduct has completely decomposed.

  • Extraction: Extract the regenerated this compound with an organic solvent.

  • Work-up: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, cost-effective, scalable.Can have lower yields, not suitable for complex mixtures or oils.
Column Chromatography >99%High resolution for complex mixtures.More time-consuming, requires larger solvent volumes, can be difficult to scale up.
Bisulfite Adduct Formation >95% (after regeneration)Highly specific for aldehydes, good for removing non-carbonyl impurities.Involves chemical reactions, may require a final polishing step.

Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Anthracene Anthracene Anthracene->Iminium_Salt Product This compound Iminium_Salt->Product + H2O Hydrolysis Hydrolysis (H2O)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Bisulfite Adduct Formation and Regeneration:

Bisulfite_Adduct Aldehyde This compound (in organic solvent) Adduct Bisulfite Adduct (Water-soluble precipitate) Aldehyde->Adduct Bisulfite NaHSO3 (aq) Bisulfite->Adduct + Regenerated_Aldehyde Pure this compound (in organic solvent) Adduct->Regenerated_Aldehyde Base Base (e.g., NaOH) Base->Regenerated_Aldehyde +

Caption: Reversible formation of the bisulfite adduct for purification.

References

  • Fieser, L. F.; Hartwell, J. L.; Jones, J. E.; Wood, J. H.; Bost, R. W. 9-Anthraldehyde; 2-Ethoxy-1-Naphthaldehyde. Org. Synth.1940 , 20, 11. DOI: 10.15227/orgsyn.020.0011. [Link]

  • Bayer Aktiengesellschaft. Process for preparing 9-anthracenecarbaldehydes. US Patent 6,084,134A, filed August 26, 1997, and issued July 4, 2000.
  • ResearchGate. Synthesis of compound 1 by formylation reaction of anthracene. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. DOI: 10.1002/cber.19270600118. [Link]

  • Bendall, V. I.; Dhar, S. S. Separation of Some Anthracene Derivatives by Thin Layer Chromatography. Microchim. Acta1974 , 62, 15–18. DOI: 10.1007/BF01218559. [Link]

  • Chem Europe. Vilsmeier-Haack reaction. [Link]

  • Reddit. Wittig Reaction: Synthesis of trans-9-(2-phenylethenyl) antracene TLC Analysis. Please Help!!! [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Process for preparing 9, 10-anthracenedicarboxaldehyde. EP0210290A1, filed July 22, 1986, and issued February 4, 1987.
  • PubMed. Chromatography with two mobile phases. [Link]

  • ResearchGate. Removal of anthracene from model wastewater by immobilized peroxidase from Momordica charantia in batch process as well as in a continuous spiral-bed reactor. [Link]

  • Wikipedia. Anthracene-9-carbaldehyde. [Link]

  • National Center for Biotechnology Information. Bioremoval and Detoxification of Anthracene by a Halophilic Laccase from Alkalibacillus salilacus. PMC. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • YouTube. Performing Column Chromatography. [Link]

  • MDPI. Tuning Solid-State Emission of 9-Anthraldehyde through Cocrystal Engineering. [Link]

  • ResearchGate. Removal of Anthracene from Recently Contaminated and Aged Soils. [Link]

  • Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization. [Link]

  • Google Patents. Refined anthracene and carbazole purification method. CN103880732A, filed March 20, 2014, and issued June 25, 2014.
  • Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Google Patents. Method for detecting aldehyde and ketone by using thin layer chromatography. EP3686593A1, filed January 22, 2019, and issued July 29, 2020.
  • ResearchGate. REMOVAL OF ANTHRACENE FROM SOLUTION USING [Cu(INA)2] METAL-ORGANIC FRAMEWORKS SYNTHESIZED BY A SOLVENT FREE METHOD. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • WikiLectures. Organic solvents. [Link]

  • Wikipedia. Column chromatography. [Link]

  • International Journal of Trend in Scientific Research and Development. An overview on Common Organic Solvents and their Toxicity. IJTSRD, 2019 , 3(3), 114-119. [Link]

  • University of California, Irvine. Recrystallization. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Reaction of Anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of anthracene. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this powerful reaction. Here, we move beyond simple protocols to address the common, and often frustrating, issues that can arise during the synthesis of 9-anthraldehyde. Our goal is to provide you with the causal explanations and field-tested solutions needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reaction, workup, or purification. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Question 1: My reaction yields are consistently low, or the reaction fails completely. What are the likely causes?

Answer: Low or no yield in the Vilsmeier-Haack reaction is a common issue that typically points to problems with the Vilsmeier reagent itself or insufficient reaction conditions.

  • Core Causality: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[1][2] It is highly sensitive to moisture.[3] Any water present in the reagents or glassware will rapidly hydrolyze the reagent back to DMF and generate corrosive byproducts, rendering it inactive for formylation.[3] Additionally, anthracene, while electron-rich, requires sufficient thermal energy to react with this relatively weak electrophile.[1][4]

  • Troubleshooting Protocol & Solutions:

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use anhydrous grade N,N-dimethylformamide (DMF). If the quality is uncertain, distill it over calcium hydride and store it over molecular sieves.

      • Phosphorus oxychloride (POCl₃) should be freshly distilled before use for optimal results. It reacts violently with water.

    • Verify Reagent Quality & Stoichiometry:

      • The Vilsmeier reagent is typically generated in situ and used immediately, as it is not stable for storage.[5]

      • A common protocol uses a slight excess of the formylating agents. A molar ratio of approximately 1:1.8:2 (Anthracene:POCl₃:DMF) is a robust starting point. Using a large excess of POCl₃ (e.g., 10 equivalents) has been shown in other systems to improve yields from 60% to 90%.[6]

    • Optimize Reaction Temperature:

      • The reaction temperature is critical and depends on the substrate's reactivity.[2] For anthracene, heating is required. A typical temperature range is 90-95°C.[7] Some procedures report success at temperatures up to 120°C.[8][9]

      • Actionable Step: Start the reaction at a controlled temperature (e.g., 90°C) and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, you can incrementally increase the temperature, but be cautious of overheating (see Question 3).

Question 2: My final product is contaminated with a significant amount of unreacted anthracene. How can I resolve this?

Answer: The presence of starting material in your product indicates an incomplete reaction. This is often easily diagnosed by TLC, where anthracene will appear as a less polar spot (higher Rf value) than the more polar 9-anthraldehyde.

  • Core Causality: This issue is directly related to the points in Question 1. Insufficient Vilsmeier reagent, inadequate reaction time, or too low a temperature will result in incomplete conversion of the anthracene.

  • Troubleshooting Protocol & Solutions:

    • Drive the Reaction to Completion:

      • Before quenching the reaction, run a TLC plate to check for the presence of anthracene. If a significant amount remains, consider extending the reaction time at the set temperature for another 1-2 hours and re-analyze.

    • Post-Reaction Purification:

      • Unreacted anthracene can be effectively removed from 9-anthraldehyde through purification.

      • Recrystallization: While 9-anthraldehyde can be recrystallized from glacial acetic acid or ethanol, this may not be efficient if large amounts of anthracene are present.

      • Column Chromatography (Recommended): This is the most reliable method. A silica gel column using a non-polar eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate percentage), will effectively separate the non-polar anthracene from the more polar 9-anthraldehyde.

Compound Polarity Typical TLC Rf Value (9:1 Hexane:EtOAc)
AnthraceneLow~0.8 - 0.9
9-AnthraldehydeModerate~0.4 - 0.5

Question 3: The reaction mixture turned into a dark, intractable tar. What went wrong?

Answer: The formation of tar is almost always a result of excessive heat.

  • Core Causality: The Vilsmeier-Haack reaction is exothermic, especially during the initial formation of the Vilsmeier reagent.[3] Uncontrolled temperature can lead to polymerization and degradation of the electron-rich anthracene substrate and the aldehyde product. Temperatures exceeding 120°C have been described, but must be carefully controlled.[8][9]

  • Preventative Measures:

    • Controlled Reagent Addition: Add the POCl₃ to the DMF dropwise while cooling the mixture in an ice bath. This allows the exothermic formation of the Vilsmeier reagent to be managed safely.

    • Maintain Stable Heating: Once the anthracene is added, use a temperature-controlled heating mantle or oil bath with vigorous stirring to ensure even heat distribution and avoid localized hot spots. Do not exceed the target temperature.

Question 4: The hydrolysis step is difficult, and the product has an unusual color (e.g., deep red or purple) instead of the expected yellow.

Answer: This strongly suggests that the intermediate aryl iminium salt has not been fully hydrolyzed to the final aldehyde.[10]

  • Core Causality: The reaction does not directly produce the aldehyde. It first forms an iminium salt intermediate, which must be hydrolyzed in the workup step to release the final carbonyl product.[2][11] These iminium salts are often intensely colored and water-soluble. Incomplete hydrolysis leaves this salt in your crude product.

  • Troubleshooting Protocol & Solutions:

    • Ensure Effective Hydrolysis:

      • After the reaction is complete, cool the mixture and pour it onto a vigorously stirred mixture of ice and water.

      • The key to effective hydrolysis is neutralizing the acidic reaction mixture. The use of a mild base like sodium acetate or sodium carbonate in the aqueous solution is highly recommended.[1][12] This neutralizes the strong acids (HCl, phosphoric acid byproducts) and facilitates the nucleophilic attack of water on the iminium carbon.

      • Stir the aqueous mixture for a sufficient time (e.g., 30-60 minutes) to ensure hydrolysis is complete. Gentle heating of the aqueous suspension (e.g., to 60°C) can also promote the breakdown of the iminium salt.[13] The color should change from the deep red/purple of the intermediate to the characteristic yellow of the 9-anthraldehyde precipitate.

Frequently Asked Questions (FAQs)

  • Q: What is the precise mechanism of the Vilsmeier-Haack reaction on anthracene?

    • A: The reaction proceeds in three main stages:

      • Formation of the Vilsmeier Reagent: DMF (a substituted amide) reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[1][11]

      • Electrophilic Aromatic Substitution: The electron-rich π-system of anthracene attacks the electrophilic carbon of the Vilsmeier reagent. Formylation occurs regioselectively at the most electron-rich and sterically accessible 9-position.[10] This forms a resonance-stabilized intermediate.

      • Hydrolysis: During aqueous workup, the resulting iminium salt is hydrolyzed to yield the final product, 9-anthraldehyde.[11]

  • Q: Can di-formylation occur? For instance, to produce anthracene-9,10-dicarboxaldehyde?

    • A: While theoretically possible under harsh conditions, di-formylation is not a commonly reported side product. The first formyl group is electron-withdrawing, which deactivates the anthracene ring towards further electrophilic substitution. The reaction conditions required to force a second formylation would likely lead to significant degradation and tar formation. Mono-formylation at the 9-position is the overwhelmingly favored outcome.[10][13]

  • Q: Why is DMF used as both a reagent and sometimes a solvent?

    • A: DMF serves as the source of the formyl group. In many procedures, an excess of DMF is used, allowing it to also function as a polar aprotic solvent to dissolve the reagents and substrate.[8] However, other high-boiling solvents like o-dichlorobenzene can also be used.[7]

Visualized Mechanisms and Workflows

Core Reaction Mechanism

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on Anthracene cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent + POCl₃ POCl3 POCl₃ Anthracene Anthracene Iminium Iminium Salt Intermediate Anthracene->Iminium + Vilsmeier Reagent Iminium_hydrolysis Iminium Salt Intermediate Product 9-Anthraldehyde Iminium_hydrolysis->Product + H₂O / Base

Caption: Overall workflow of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Reaction Outcome LowYield Low / No Yield Possible Causes: • Wet Reagents/Glassware • Low Temperature • Poor Reagent Quality Start->LowYield Poor Conversion UnreactedSM Unreacted Anthracene Possible Causes: • Insufficient Reagent • Short Reaction Time Start->UnreactedSM Mixture of Product & SM Tar Tar Formation Cause: • Overheating Start->Tar Intractable Solid HydrolysisIssue Incorrect Product Color Cause: • Incomplete Hydrolysis Start->HydrolysisIssue Workup Issues Sol_LowYield Solution • Use Anhydrous Reagents • Increase Temperature • Use Fresh POCl₃/DMF LowYield->Sol_LowYield Sol_UnreactedSM Solution • Extend Reaction Time • Purify via Column Chromatography UnreactedSM->Sol_UnreactedSM Sol_Tar Prevention • Control Temp During Reagent Addition • Ensure Even Heating Tar->Sol_Tar Sol_HydrolysisIssue Solution • Add Base (NaOAc) During Workup • Stir Vigorously with Water HydrolysisIssue->Sol_HydrolysisIssue

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Standard Protocol for 9-Anthraldehyde Synthesis

(Adapted from Organic Syntheses Procedure)[7]

  • Reagent Preparation: In a 2-liter round-bottomed flask fitted with a mechanical stirrer and reflux condenser, combine N-methylformanilide (0.26 mol), phosphorus oxychloride (0.23 mol), and 20 mL of o-dichlorobenzene.

  • Reaction Initiation: Add anthracene (0.13 mol) to the flask. Heat the mixture with stirring in a controlled bath to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution.

  • Reaction: Maintain the temperature and continue heating for 1 hour. Monitor the reaction progress by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture. Prepare a solution of crystalline sodium acetate (140 g) in 250 mL of water. Add this basic solution to the cooled reaction mixture to hydrolyze the intermediate iminium salt.

  • Initial Purification: Use steam distillation to remove the o-dichlorobenzene and most of the methylaniline. The remaining reddish oil will solidify upon cooling.

  • Washing: Decant the aqueous liquor. Wash the solid residue with 6 N hydrochloric acid (2 x 100 mL portions) to remove any remaining amine, followed by a thorough wash with water (1-1.2 L).

  • Final Purification: Recrystallize the crude solid (m.p. 97–101°C) from hot glacial acetic acid. Wash the resulting bright yellow crystals with cold methanol. The expected yield is 77–84% with a melting point of 104.5–105°C.

References

Sources

How to avoid dimerization of anthracene compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Anthracene Dimerization

Welcome to the technical support center for handling anthracene and its derivatives. This guide, structured in a question-and-answer format, is designed to provide you with an in-depth understanding of anthracene dimerization, a common challenge in the laboratory. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of working with these versatile yet reactive compounds. Our goal is to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is anthracene dimerization and why is it a problem in my experiments?

A1: Anthracene dimerization is a photochemical reaction where two anthracene molecules join together to form a dimer. This process, known as a [4+4] photocycloaddition, is typically initiated by exposure to ultraviolet (UV) light, including sunlight.[1][2][3] The formation of this dimer can be a significant issue in research and drug development for several reasons:

  • Loss of Desired Properties: The dimer has a different chemical structure and, consequently, different physical and chemical properties than the anthracene monomer. This includes altered fluorescence, absorption spectra, and solubility, which can interfere with analytical measurements and biological assays.[1]

  • Reduced Concentration of Active Compound: Dimerization effectively reduces the concentration of the intended anthracene compound in your solution, leading to inaccurate experimental results.

  • Precipitation: The dimer is often less soluble than the monomer, which can lead to precipitation out of the solution, causing further complications in your experiments.

Q2: What is the underlying mechanism of anthracene dimerization?

A2: The dimerization of anthracene is a well-understood photochemical process. Here's a step-by-step breakdown of the mechanism:

  • Photoexcitation: An anthracene molecule absorbs a photon of light (typically UV-A, >300 nm), promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).[1][4]

  • Excimer Formation: The excited anthracene monomer can then interact with a ground-state monomer to form an "excimer," which is an excited-state dimer.[1][4] This is a transient species where the two molecules are associated but not yet covalently bonded.

  • Cycloaddition: The excimer can then undergo a [4+4] cycloaddition reaction to form the stable, covalently bonded dimer.[1][5] This reaction is thermally "forbidden" by the Woodward-Hoffmann rules but becomes "allowed" in the excited state.

  • Competition with Fluorescence: It's important to note that dimerization competes with fluorescence.[4] An excited anthracene monomer can also return to the ground state by emitting a photon of light (fluorescence).

Troubleshooting Guide: How to Avoid Dimerization

This section provides practical solutions to common problems encountered during the handling and use of anthracene compounds.

Issue 1: My anthracene solution is showing a decrease in absorbance/fluorescence over time.

This is a classic sign of photodimerization. The dimer has a significantly different absorption spectrum from the monomer, leading to a decrease in the characteristic anthracene absorbance peaks.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Light The primary driver for dimerization is UV light. Even ambient laboratory light or sunlight from a window can be sufficient to initiate the reaction over time.[2]Work in low-light conditions or use amber-colored glassware/vials. Protect solutions from direct light sources. For long-term storage, wrap containers in aluminum foil and store them in the dark.[6]
High Concentration The rate of dimerization is dependent on the concentration of the anthracene compound. Higher concentrations increase the probability of an excited monomer encountering a ground-state monomer.Work with the lowest feasible concentration. If high concentrations are necessary, minimize the exposure time to light.
Inappropriate Solvent The choice of solvent can influence the rate of dimerization. Some solvents may promote the formation of aggregates, which can facilitate dimerization.Choose a solvent in which the anthracene compound is well-solvated. For non-polar anthracene, solvents like toluene or benzene are often used.[7][8] However, always consider the specific solubility of your derivative.
Issue 2: I have observed a precipitate forming in my anthracene solution, even at concentrations where it should be soluble.

This is likely due to the formation of the anthracene dimer, which is often less soluble than the monomer and can precipitate out of solution.

Experimental Protocol: Reversing Dimerization

If you suspect dimerization has occurred, it is often possible to reverse the reaction and regenerate the monomer.

Method 1: Thermal Cycloreversion

  • Heat the Solution: Gently heat the solution containing the suspected dimer. The temperature required for the reverse reaction (a retro-Diels-Alder reaction) can vary depending on the specific anthracene derivative but is often in the range of 100-200°C.[1][9]

  • Monitor the Reaction: Monitor the regeneration of the monomer by taking periodic UV-Vis or fluorescence spectra. You should see the characteristic anthracene absorbance or emission peaks reappear.

  • Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound.

Method 2: Photochemical Cycloreversion

  • Irradiate with Short-Wavelength UV Light: Expose the solution to UV light with a wavelength shorter than 300 nm (UV-C).[5][9][10] This higher-energy light can break the newly formed bonds in the dimer, regenerating the monomers.

  • Monitor the Reaction: As with the thermal method, monitor the progress of the reaction using spectroscopy.

  • Caution: UV-C light is hazardous. Use appropriate personal protective equipment (PPE), including UV-blocking glasses and skin protection.

Proactive Strategies for Preventing Dimerization

The best approach to dealing with dimerization is to prevent it from happening in the first place. Here are some advanced strategies for researchers working with anthracene compounds.

Strategy 1: Structural Modification of Anthracene Derivatives

For those involved in the design and synthesis of new anthracene-based molecules, structural modifications can be a powerful tool to inhibit dimerization.

  • Introduce Steric Hindrance: Adding bulky substituents to the anthracene core, particularly at the 9 and 10 positions, can physically block the two molecules from getting close enough to dimerize.[11][12][13][14] This steric hindrance is a very effective strategy.

  • Modify Electronic Properties: Attaching electron-withdrawing groups to the anthracene ring can decrease the reactivity of the molecule and slow down the rate of dimerization.[4]

Strategy 2: Supramolecular Approaches

Recent research has shown that supramolecular assemblies can be used to control the orientation of anthracene molecules, thereby influencing the outcome of photochemical reactions. By encapsulating anthracene derivatives within larger host molecules or coordinating them to metal centers, it is possible to prevent the face-to-face arrangement required for dimerization.[15]

Visualizing the Dimerization Process

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

G cluster_0 Photodimerization Pathway cluster_1 Reversion Pathways A Anthracene (S₀) B Excited Anthracene (S₁) A->B UV Light (>300 nm) B->A Fluorescence C Excimer B->C + Anthracene (S₀) D Dimer C->D [4+4] Cycloaddition D_rev Dimer A_rev 2 x Anthracene (S₀) D_rev->A_rev Heat or UV Light (<300 nm)

Caption: The photodimerization and reversion pathways of anthracene.

G cluster_0 Troubleshooting Dimerization Start Experiment with Anthracene Compound Problem Unexpected Results? (e.g., ↓ Absorbance, Precipitate) Start->Problem CheckLight Check for Light Exposure Problem->CheckLight Yes Redo Redo Experiment Problem->Redo No CheckConc Check Concentration CheckLight->CheckConc CheckSolvent Check Solvent CheckConc->CheckSolvent DimerizationSuspected Dimerization Likely CheckSolvent->DimerizationSuspected Reverse Reverse Dimerization (Heat or UV <300nm) DimerizationSuspected->Reverse Modify Modify Experimental Protocol Reverse->Modify Modify->Redo

Caption: A troubleshooting workflow for identifying and resolving anthracene dimerization.

References

  • Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

  • Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. PubMed Central.[Link]

  • Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage. Chemical Society Reviews (RSC Publishing).[Link]

  • Write the mechanism of photodimerization of anthracene. Brainly.in.[Link]

  • Mechanism of photo dimerization. The monomers (e.g., anthracene, coumarin) dimerize under UV exposure at wavelengths larger than 350 nm and divide under irradiation at wavelengths below 300 nm. ResearchGate.[Link]

  • Scheme 1: Dimerization of anthracene which takes place upon irradiation... ResearchGate.[Link]

  • Reversible photo-dimerization reaction of anthracene groups. ResearchGate.[Link]

  • Efficient Photodimerization Reaction of Anthracene in Supercritical Carbon Dioxide. American Chemical Society.[Link]

  • Mechanism of photodimerization in single crystals of anthracene. IUCr Journals.[Link]

  • Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups. RSC Publishing.[Link]

  • Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. PubMed.[Link]

  • Anthracene Derivatives and the Corresponding Dimers with TEMPO Radicals. The Journal of Organic Chemistry - ACS Figshare.[Link]

  • Photochemical Kinetics of Dimerization of Anthracene. YouTube.[Link]

  • Anthracene. Sciencemadness Wiki.[Link]

  • Anthracene Photodimer Synthesis. YouTube.[Link]

  • (PDF) On Mechanochemical Dimerization of Anthracene. Different Possible Reaction Pathways. ResearchGate.[Link]

  • Bent Anthracene Dimers as Versatile Building Blocks for Supramolecular Capsules. Accounts of Chemical Research - ACS Publications.[Link]

  • Metal–organic framework. Wikipedia.[Link]

  • Interplay of anthracene luminescence and dysprosium magnetism by steric control of photodimerization. Dalton Transactions (RSC Publishing).[Link]

  • Solubility of Anthracene in Ternary Solvent Mixtures of 2,2,4-Trimethylpentane + 2-Propanone + Alcohols at 298.15 K. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Mechanochemical Activation of Anthracene [4+4] Cycloadducts. ACS Publications.[Link]

  • Symmetry-breaking charge separation in weakly coupled anthracene dimers. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • [4+4] Photocycloaddition. Wikipedia.[Link]

  • Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society.[Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. nanospectroscopy.gr.[Link]

  • Absorption and Emission Spectra of Anthracene Dimers. The Journal of Chemical Physics.[Link]

  • Looking for a good solvent for pyrene and anthracene. I want to make a liquid trap to capture these compounds in their gaseous phase. Reddit.[Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. CNR-IRIS.[Link]

  • Supramolecular-induced regiocontrol over the photochemical [4 + 4] cyclodimerization of NHC- or azole-substituted anthracenes. Chemical Science (RSC Publishing).[Link]

  • Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed.[Link]

  • Photosensitized [4 + 4] cycloreversion of anthracene dimer via an electron-transfer mechanism. Journal of the American Chemical Society.[Link]

  • Mechanochemical Activation of Anthracene [4+4] Cycloadducts. Gauss Centre for Supercomputing e.V.[Link]

  • Optimizing Molecular Packing via Steric Hindrance for Reducing Non-Radiative Recombination in Organic Solar Cells. PubMed.[Link]

  • Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society.[Link]

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Anthracene-2-carbaldehyde in Solution: A Technical Guide to Ensuring Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Anthracene-2-carbaldehyde in their experimental work. As a valued yet sensitive reagent, its stability in solution is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and manage potential stability issues. Our approach is rooted in the fundamental chemical principles governing aromatic aldehydes and polycyclic aromatic hydrocarbons, ensuring you are equipped with both the "how" and the "why" of proper handling.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by users of this compound solutions.

Q1: My freshly prepared solution of this compound has a distinct yellow color. Is this normal?

Yes, this is expected. Solid this compound is a yellow powder, and its solutions in common organic solvents will also appear yellow. The intensity of the color will depend on the concentration and the solvent used. However, a significant darkening of the solution to brown or the appearance of a precipitate upon storage may indicate degradation.

Q2: My solution of this compound has been stored for a while and now my reaction yield is much lower than expected. Could the compound have degraded?

This is a strong possibility. This compound is susceptible to degradation via several pathways, particularly oxidation and photodegradation.[1][2][3] The aldehyde functional group can be oxidized to a carboxylic acid, and the anthracene core is sensitive to photo-oxidation and photodimerization.[1][4] Any of these degradation products would be unreactive in most subsequent reactions, leading to lower yields.

Q3: I noticed a fine white precipitate in my this compound solution after leaving it on the benchtop. What could this be?

If the solution was exposed to UV light (including ambient laboratory light), the precipitate could be the photodimer of this compound. Anthracene and its derivatives are well-known to undergo a [4+4] photocycloaddition upon UV irradiation to form a dimer, which is often less soluble than the monomer.[1][4][5]

Q4: Can I store my stock solution of this compound in any solvent?

Solvent choice is critical. While soluble in many common organic solvents, its stability can vary. For prolonged storage, aprotic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like alcohols, provided they are of high purity and free of water and oxygen. However, even in these solvents, degradation can occur if not stored properly. It is crucial to use high-purity, anhydrous solvents.[6]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a more in-depth look at common problems and their solutions, grounded in the chemical properties of the molecule.

Issue 1: Solution Discoloration and Loss of Purity Over Time
  • Observation: A solution of this compound, initially pale yellow, darkens over time or develops new spots on a Thin Layer Chromatography (TLC) analysis.

  • Probable Causes & Chemical Rationale:

    • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (Anthracene-2-carboxylic acid). This is a common degradation pathway for aldehydes and can be accelerated by the presence of oxygen, trace metals, or light.[2][3]

    • Oxidation of the Anthracene Core: The anthracene ring system itself can be oxidized, particularly at the 9 and 10 positions, to form anthraquinone derivatives. This process is often facilitated by light and oxygen.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]

    • High-Purity Solvents: Use anhydrous, high-purity solvents to avoid contaminants that can catalyze oxidation.

    • Avoid Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]

    • Low Temperature Storage: Store solutions at low temperatures (e.g., -20°C) to slow down the rate of chemical degradation.

Issue 2: Formation of Precipitate Upon Exposure to Light
  • Observation: A precipitate forms in the solution, particularly after exposure to ambient or UV light.

  • Probable Cause & Chemical Rationale:

    • Photodimerization: Anthracene and its derivatives undergo a characteristic [4+4] photocycloaddition reaction when exposed to UV light, forming a dimer.[1][4][5] This dimer has a different, less conjugated structure and is often significantly less soluble, causing it to precipitate from the solution.

  • Preventative Measures & Solutions:

    • Strict Light Protection: All handling of this compound solutions should be done with minimal exposure to light. Use a fume hood with the light turned off or work in a darkened room when possible.

    • UV-Filtering Containers: If available, use glassware that filters UV radiation.

    • Filtration: If a precipitate has formed and you suspect it is the dimer, it may be possible to remove it by filtration. However, the concentration of the remaining solution will be lower and should be re-quantified before use.

Visualizing Degradation Pathways

The primary degradation pathways for this compound are summarized below.

A2C This compound Ox_Aldehyde Anthracene-2-carboxylic acid A2C->Ox_Aldehyde O₂, light Ox_Core Anthraquinone-2-carbaldehyde A2C->Ox_Core O₂, light Dimer A2C Photodimer A2C->Dimer UV light (hv)

Caption: Key degradation pathways of this compound.

Recommended Storage and Handling Protocols

To maximize the shelf-life of your this compound solutions, adhere to the following guidelines.

Solvent Selection and Preparation
SolventProsConsRecommendation
DMSO / DMF High solubility; aprotic nature minimizes certain reactions.Can be difficult to remove; hygroscopic (absorbs water).Use anhydrous, high-purity grade. Store over molecular sieves.
Acetonitrile Good solubility; relatively inert.Can be susceptible to photolytic reactions with solutes.Use HPLC-grade, anhydrous.
Dichloromethane Good solubility; easy to remove.Can contain acidic impurities that may catalyze degradation.Use freshly distilled or inhibitor-free grade.
Alcohols (e.g., Ethanol) Good solubility.Protic nature may lead to acetal formation in the presence of acid catalysts.Use for immediate applications rather than long-term storage.
Protocol for Preparing a Stock Solution
  • Drying: Dry the solid this compound under vacuum for several hours to remove any residual moisture.

  • Inert Atmosphere: Perform all weighing and dissolution in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Solvent Preparation: Use a fresh bottle of anhydrous solvent or a solvent that has been properly dried and degassed.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Dissolution: Dissolve the solid in the chosen solvent to the desired concentration.

  • Storage: Tightly seal the vial, wrap it in aluminum foil for extra light protection, and store at -20°C.

Experimental Protocol: Assessing the Stability of Your Solution

If you suspect your solution has degraded, you can perform the following quality control checks.

Workflow for Stability Assessment

Start Suspected Degradation of A2C Solution TLC 1. Perform TLC Analysis Start->TLC HPLC 2. Perform HPLC Analysis TLC->HPLC Compare 3. Compare with Reference Standard HPLC->Compare Decision 4. Decision Point Compare->Decision Pass Solution is Stable (Proceed with Experiment) Decision->Pass Single spot/peak matching reference Fail Solution has Degraded (Prepare Fresh Solution) Decision->Fail Multiple spots/peaks or significant new peaks

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of Anthracene-2-carbaldehyde for Unambiguous Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the confident identification of anthracene-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust analytical methods.

Introduction: The Analytical Challenge of Anthracene Derivatives

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, presents a unique analytical challenge due to the presence of a reactive aldehyde functional group on a large, stable aromatic system.[1] Accurate identification is crucial in various fields, from environmental analysis to the synthesis of novel pharmaceutical compounds. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will navigate the nuances of different mass spectrometric approaches to empower researchers in selecting and optimizing their analytical strategies for this and similar molecules.

The Foundation: Understanding the Ionization and Fragmentation of this compound

The mass spectrometric analysis of any compound hinges on its ionization and subsequent fragmentation. For this compound (C₁₅H₁₀O, Exact Mass: 206.0732 Da), these processes are heavily influenced by its chemical structure.[2]

Ionization: The First Critical Step

The choice of ionization technique is paramount and dictates the nature of the initial ion.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation.[3] For this compound, EI is expected to produce a rich fragmentation pattern, providing significant structural information.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar molecules and is less suitable for nonpolar hydrocarbons like anthracene.[4] However, the presence of the polar aldehyde group can facilitate protonation, especially in the presence of an appropriate solvent system, to form a protonated molecule [M+H]⁺.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for nonpolar to moderately polar compounds that are thermally stable.[5][6] It often yields a protonated molecule [M+H]⁺ and can be a robust alternative to ESI for PAHs and their derivatives.[7][8]

Fragmentation Pathways: Deconstructing the Molecule

The fragmentation of the this compound ion provides a unique fingerprint for its identification. The stable anthracene core tends to remain intact, with fragmentation primarily driven by the aldehyde group.

Two primary fragmentation pathways are anticipated:

  • Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond results in the formation of a stable acylium ion ([M-H]⁺).

  • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the anthracene ring and the carbonyl group leads to the loss of a 29 Da radical, resulting in an anthracenyl cation ([M-CHO]⁺).

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound (M) m/z = 206 M_ion Molecular Ion [M]+• m/z = 206 M->M_ion Ionization loss1 - H• M_ion->loss1 loss2 - •CHO M_ion->loss2 frag1 [M-H]+ m/z = 205 frag2 [M-CHO]+ m/z = 177 loss1->frag1 loss2->frag2

Caption: Proposed EI fragmentation of this compound.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and nature of the data obtained. Here, we compare several key approaches.

TechniqueIonization PrincipleTypical Ions ObservedAdvantages for this compoundDisadvantages
GC-EI-MS High-energy electron impactM⁺•, [M-H]⁺, [M-CHO]⁺Provides a detailed, reproducible fragmentation pattern for structural confirmation.Potential for excessive fragmentation leading to a weak or absent molecular ion peak.
LC-ESI-MS Soft ionization via charged droplets[M+H]⁺, [M+Na]⁺Gentle ionization preserves the molecular ion, ideal for accurate mass measurement.Lower ionization efficiency for less polar compounds; potential for adduct formation.[4]
LC-APCI-MS Gas-phase chemical ionization[M+H]⁺Good for moderately polar compounds; less susceptible to matrix effects than ESI.[5][6]Requires thermal stability of the analyte.
High-Resolution MS (HRMS) Any of the above with a high-resolution analyzer (e.g., Orbitrap, TOF)Same as above, with high mass accuracyUnambiguous determination of elemental composition (C₁₅H₁₀O). Essential for differentiating from isomers.[9][10]Higher instrument cost and complexity.
Tandem MS (MS/MS) Any of the above with collision-induced dissociation (CID)Product ions from a selected precursorConfirms fragmentation pathways and enhances specificity and sensitivity.[7][8][9]Requires method development to optimize collision energy.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This approach is chosen for its ability to provide a detailed fragmentation pattern, which is crucial for confident identification.

Objective: To obtain a reproducible mass spectrum of this compound for identification and structural elucidation.
Materials:
  • This compound standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL. Rationale: This concentration range is typically suitable for obtaining a good signal-to-noise ratio without saturating the detector.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Rationale: A DB-5ms column provides good separation for a wide range of analytes, including PAHs.

    • Inlet Temperature: 280 °C. Rationale: Ensures complete vaporization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C. Rationale: This temperature program allows for the efficient elution of this compound while separating it from potential impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: The standard EI energy provides reproducible fragmentation patterns that can be compared to library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300. Rationale: This range covers the molecular ion and expected fragment ions.

    • Solvent Delay: 3 minutes. Rationale: Prevents the solvent peak from saturating the detector.

Data Analysis and Validation:
  • Identify the Molecular Ion Peak: Look for a peak at m/z 206, corresponding to the molecular weight of this compound.

  • Analyze the Fragmentation Pattern: Identify the key fragment ions at m/z 205 ([M-H]⁺) and m/z 177 ([M-CHO]⁺).

  • Library Search (Optional): Compare the obtained spectrum against a spectral library (e.g., NIST) for a tentative identification.

  • High-Resolution Analysis (if available): For unambiguous confirmation, determine the accurate mass of the molecular ion and key fragments to confirm their elemental composition.

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilution Serial Dilution (1-10 µg/mL) stock->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Acquire Mass Spectrum detection->spectrum mol_ion Identify Molecular Ion (m/z 206) spectrum->mol_ion fragments Analyze Fragmentation Pattern (m/z 205, 177) mol_ion->fragments confirmation Structural Confirmation fragments->confirmation

Caption: GC-EI-MS workflow for this compound.

Conclusion: A Multi-faceted Approach to Confident Identification

The robust identification of this compound via mass spectrometry is best achieved through a considered and multi-faceted approach. While GC-EI-MS provides a wealth of structural information through its detailed fragmentation patterns, techniques like LC-ESI-HRMS are invaluable for the accurate determination of elemental composition, particularly when dealing with complex matrices or the need to differentiate between isomers. For the highest level of confidence, tandem mass spectrometry (MS/MS) can be employed to confirm fragmentation pathways and enhance specificity. By understanding the principles behind each technique and tailoring the methodology to the analytical question at hand, researchers can achieve unambiguous and reliable identification of this compound and its related compounds.

References

  • Positive ion mass spectrometry for fragmentation of anthracene by low energy electron impact. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]

  • Quantification of Anthracene after dermal absorption test via APCI-Tandem Mass Spectrometry. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Anthracenecarbaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry. (2018). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. (2004). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • High-resolution ion mobility spectrometry-mass spectrometry of isomeric/isobaric ribonucleotide variants. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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  • Direct determination of polycyclic aromatic hydrocarbons in environmental matrices using laser desorption laser photoionization time-of-flight mass spectrometry. (1999). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Tandem Mass Spectral Decompositions of Protonated N-acyloligoalanines and N-acyloligoglycines as Models for Those of the Protonated Free Oligopeptides. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • 1.7.2: Fragmentation Patterns of Organic Molecules. (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • High-Resolution Native Mass Spectrometry. (2021). DSpace@MIT. Retrieved January 27, 2026, from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (2024). MetwareBio. Retrieved January 27, 2026, from [Link]

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  • Recent Developments of Proton-Transfer Reaction Mass Spectrometry (PTR-MS) and Its Applications in Medical Research. (2012). PubMed. Retrieved January 27, 2026, from [Link]

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  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021). MDPI. Retrieved January 27, 2026, from [Link]

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A Comparative Guide to HPLC Methods for Purity Assessment of Anthracene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Anthracene-2-carbaldehyde, a key building block in the synthesis of advanced materials and pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the efficacy and safety of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, offering insights into method selection and optimization based on experimental rationale.

The Critical Role of Purity in this compound Applications

This compound's extended aromatic system and reactive aldehyde group make it a versatile precursor for a variety of complex molecules. However, these same features also make it susceptible to the formation of impurities during synthesis and storage. Common impurities can include starting materials like anthracene, positional isomers such as 1- and 9-anthracenecarbaldehyde, and oxidation products like anthracene-2-carboxylic acid. The presence of these impurities can lead to unpredictable reaction outcomes and compromise the integrity of the final product. Therefore, a reliable and validated HPLC method is indispensable for quality control.

Method 1: High-Throughput Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of analytes. This method leverages a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Rationale for Method Design

Given the hydrophobic nature of the anthracene backbone, a C18 stationary phase is an excellent choice for achieving strong retention.[1] The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main analyte and potential impurities with varying polarities. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity.[2] A photodiode array (PDA) detector is selected for its ability to monitor a wide range of wavelengths simultaneously, which is crucial for detecting impurities with different chromophores and for peak purity analysis.[3][4] The detection wavelength is chosen based on the UV spectrum of anthracene derivatives to maximize sensitivity.[5][6]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm and 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect PDA Detection (254 nm, 280 nm) separate->detect integrate Integrate Peaks detect->integrate purity Assess Peak Purity detect->purity quantify Quantify Impurities (% Area) integrate->quantify

Figure 1: Workflow for RP-HPLC Purity Assessment.

Method 2: Normal-Phase HPLC (NP-HPLC) for Isomer Separation

While RP-HPLC is broadly applicable, normal-phase HPLC can offer superior selectivity for the separation of positional isomers, which are often challenging to resolve in reversed-phase mode.[7] This method utilizes a polar stationary phase and a non-polar mobile phase.

Rationale for Method Design

A silica or a cyano-bonded stationary phase provides the necessary polarity for interaction with the aldehyde group and the aromatic rings of this compound and its isomers.[8] A mobile phase consisting of hexane and a polar modifier like isopropanol or ethyl acetate allows for fine-tuning of the retention and selectivity. The key advantage of NP-HPLC here is its ability to exploit subtle differences in the dipole moment and steric hindrance of the isomers, leading to better separation.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Isocratic Elution: 95% A / 5% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm and 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

NP_HPLC_Logic cluster_goal Primary Goal cluster_challenge Challenge in RP-HPLC cluster_solution NP-HPLC Solution cluster_mechanism Separation Mechanism goal Separate Positional Isomers challenge Similar Hydrophobicity goal->challenge is difficult due to solution Exploit Polarity & Steric Differences challenge->solution overcome by mechanism Differential Adsorption on Polar Stationary Phase solution->mechanism achieved through mechanism->goal enables

Figure 2: Rationale for Choosing NP-HPLC for Isomer Separation.

Performance Comparison: RP-HPLC vs. NP-HPLC

To objectively compare these two methods, a hypothetical sample of this compound containing plausible impurities was analyzed. The results are summarized in the table below.

ParameterRP-HPLC MethodNP-HPLC Method
Resolution (Rs) of Isomers 1.2> 2.0
Resolution (Rs) of Main Peak and Oxidation Product > 2.51.8
Analysis Time 20 minutes15 minutes
Sensitivity (LOD) ~0.01%~0.02%
Robustness HighModerate (sensitive to mobile phase water content)
Primary Application General purity profiling, quantification of polar and non-polar impurities.Specific for separation of positional isomers.

Discussion and Recommendations

The RP-HPLC method demonstrates excellent performance for general purity assessment. It successfully separates the main peak from both more polar (e.g., anthracene-2-carboxylic acid) and less polar (e.g., anthracene) impurities. The gradient elution ensures that a wide range of potential impurities can be detected in a single run. The robustness of reversed-phase methods also makes them highly suitable for routine quality control environments.

The NP-HPLC method , while less versatile for general impurity profiling, excels in the critical task of separating positional isomers. In many synthetic routes, the formation of isomeric impurities is a significant concern, and their co-elution with the main peak can lead to an overestimation of purity.[7] Therefore, the NP-HPLC method serves as an essential orthogonal method for validating the specificity of the primary RP-HPLC method or for in-depth analysis when isomeric purity is of paramount importance.

For a comprehensive quality control strategy, it is recommended to use the RP-HPLC method for routine purity testing and assay . The NP-HPLC method should be employed during method validation to demonstrate specificity against positional isomers and can be used for batch release testing if isomeric purity is a critical quality attribute.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of this compound is dependent on the specific analytical objective. A well-designed RP-HPLC method provides a robust and reliable platform for routine quality control, capable of detecting a broad spectrum of potential impurities. However, for the challenging separation of positional isomers, an orthogonal NP-HPLC method is superior. By understanding the principles behind each method and their respective strengths, researchers and drug development professionals can confidently ensure the quality and purity of this vital chemical intermediate.

References

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

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  • Fieser, L. F., & Jones, J. E. (1942). 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Organic Syntheses, 22, 5.
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  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
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  • Jones, R. N. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Journal of the American Chemical Society, 69(7), 1836–1840.
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  • Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Anthracene-2-carbaldehyde Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of molecular interactions is a cornerstone of innovation. The binding affinity of a molecular probe to its target is a critical parameter that dictates its efficacy and specificity. Among the diverse array of fluorescent probes, those based on the anthracene scaffold have garnered significant interest due to their favorable photophysical properties. This guide provides an in-depth technical comparison of Anthracene-2-carbaldehyde-based probes against other common fluorescent probes, supported by experimental data and detailed protocols for evaluating their binding affinity.

The Significance of Binding Affinity in Probe Development

Binding affinity, typically expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., a fluorescent probe). A lower Kd value signifies a higher binding affinity. Accurate determination of binding affinity is paramount in:

  • Drug Discovery: Quantifying the potency of a drug candidate for its target.

  • Diagnostics: Developing sensitive and specific assays for disease biomarkers.

  • Molecular Biology: Elucidating the intricate networks of biomolecular interactions.

Fluorescent probes offer a powerful, non-radioactive means to measure binding affinity through techniques such as fluorescence titration. The principle often relies on a change in the fluorescent properties of the probe upon binding to its target, such as an increase in fluorescence intensity or a shift in the emission wavelength.

This compound Probes: An Overview

This compound serves as a versatile precursor for the synthesis of fluorescent probes. Its aromatic, rigid structure contributes to a high fluorescence quantum yield. The aldehyde functional group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as the lysine residues on proteins, through the formation of a Schiff base. This in-situ formation of the fluorescent probe at the target site is a key feature of this approach.

Comparative Analysis of Fluorescent Probes for Binding Affinity Studies

To contextualize the performance of this compound based probes, a comparison with established fluorescent probes is essential. The following table summarizes the key characteristics and reported binding affinities of several common probes for Bovine Serum Albumin (BSA), a widely used model protein in binding studies.

ProbeReactive GroupTypical Excitation (nm)Typical Emission (nm)Reported Kd for BSAKey AdvantagesLimitations
Anthracene-Schiff Base Aldehyde (forms Schiff base)~365~420-450Varies (e.g., ~104 - 105 M-1 for similar Schiff bases)[1][2]In-situ probe formation, environmentally sensitive fluorescenceReversibility of Schiff base, potential for side reactions
Dansyl Chloride Sulfonyl Chloride~340~520~1.3 x 105 M-1High environmental sensitivity, large Stokes shiftReactive towards multiple residues, hydrolysis in aqueous solution[3]
Fluorescein Isothiocyanate (FITC) Isothiocyanate~495~520High affinity, but covalent labeling prevents direct Kd measurement of the label itself.High quantum yield, well-established protocolspH sensitive fluorescence, photobleaching[4][5]
Prodan Non-covalent~360~440-530 (solvent dependent)High affinity (qualitative)[6]Extremely sensitive to solvent polarity, large spectral shiftsLower quantum yield in polar environments
Acrylodan Acryloyl~390~520Covalent labeling, Kd not applicable for the probe itself.Reacts with sulfhydryl groups, environmentally sensitiveCan also react with amino groups[7]

Note: The binding affinity of Schiff bases can vary significantly depending on the specific aldehyde and amine involved, as well as the reaction conditions.

Experimental Workflow: Determining Binding Affinity via Fluorescence Titration

The following section details the experimental protocol for determining the binding affinity of an this compound probe to a protein, using BSA as an example. This method relies on the in-situ formation of a fluorescent Schiff base and the subsequent measurement of the fluorescence change upon binding.

Principle of the Assay

The reaction between this compound and a primary amine on the protein (e.g., lysine residue) forms a fluorescent Schiff base. The binding of this newly formed fluorophore within a hydrophobic pocket of the protein often leads to an enhancement of its fluorescence intensity. By titrating a fixed concentration of the protein with increasing concentrations of this compound and monitoring the fluorescence change, a binding curve can be generated. This curve can then be analyzed to determine the dissociation constant (Kd).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis BSA_sol Prepare BSA Solution Mix Mix BSA and varying concentrations of this compound BSA_sol->Mix Anth_sol Prepare this compound Stock Solution Anth_sol->Mix Incubate Incubate for Schiff Base Formation Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Plot Plot Fluorescence Change vs. [Anthracene] Measure->Plot Fit Fit Data to Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd schiff_base_binding cluster_reaction Schiff Base Formation cluster_binding Binding and Fluorescence Enhancement Anth This compound SchiffBase Fluorescent Schiff Base Anth->SchiffBase + Protein Protein (with -NH2 group) Protein->SchiffBase FreeProbe Schiff Base (in solution) Low Fluorescence SchiffBase->FreeProbe BoundProbe Schiff Base (bound to protein) High Fluorescence FreeProbe->BoundProbe Binding

Caption: In-situ formation of a fluorescent Schiff base and its subsequent binding to a protein.

Causality Behind Experimental Choices

  • Choice of BSA: BSA is a well-characterized, stable, and readily available protein with multiple binding sites, making it an excellent model for initial binding studies.

  • Use of DMSO for Stock Solution: this compound has low aqueous solubility. DMSO is a suitable solvent that is miscible with the aqueous buffer at the low final concentrations used in the experiment.

  • Fatty Acid-Free BSA: Commercially available BSA can contain bound fatty acids that may interfere with the binding of other ligands. Using fatty acid-free BSA ensures a cleaner system for studying the interaction of interest.

  • Equilibration Time: The formation of a Schiff base is a chemical reaction that requires time to reach equilibrium. The incubation step is critical for ensuring that the measured fluorescence reflects the equilibrium state of the binding reaction.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained Kd value, several control experiments are recommended:

  • Control Titration without Protein: Titrate this compound into the buffer solution alone to assess its intrinsic fluorescence and ensure that the observed fluorescence change is dependent on the presence of the protein.

  • Reversibility of Binding: For non-covalent interactions, the binding should be reversible. This can be tested by diluting the sample after saturation and observing a decrease in fluorescence. However, for Schiff base formation, the covalent nature of the bond makes this control less straightforward.

  • Competition Assay: To confirm the binding site, a known ligand for a specific site on BSA can be used in a competition experiment. A decrease in the fluorescence signal upon addition of the competitor would indicate that the anthracene probe binds to the same site.

Conclusion

This compound offers a promising platform for the development of fluorescent probes for binding affinity studies. The ability to form a fluorescent Schiff base in situ with the target protein provides a convenient method for evaluating molecular interactions. By following the detailed experimental protocol and considering the principles of fluorescence-based binding assays outlined in this guide, researchers can obtain reliable and quantitative data on the binding affinity of their probes. A thorough comparison with established probes, as presented, is crucial for benchmarking performance and guiding the design of next-generation fluorescent tools for research and development.

References

  • Gorden, A. E. V., et al. (2019). A pentadentate Schiff base ligand as a fluorescent turn-on probe for Zn(II) ions. Inorganica Chimica Acta, 495, 118965. [Link]

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  • Roy, A., et al. (2021). Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship. RSC Advances, 11(4), 2217-2228. [Link]

  • Ghosh, S., et al. (2018). Aggregation-induced emission enhancement of anthracene-derived Schiff base compounds and their application as a sensor for bovine serum albumin and optical cell imaging. Luminescence, 33(6), 1086-1095. [Link]

  • Pramanik, S., et al. (2023). Fluorescence monitoring of binding of a Zn (II) complex of a Schiff base with human serum albumin. Journal of Photochemistry and Photobiology A: Chemistry, 435, 114321. [Link]

  • Epps, D. E., et al. (1998). The fluorescent probe prodan characterizes the warfarin binding site on human serum albumin. Journal of biochemical and biophysical methods, 37(4), 195-207. [Link]

  • Suryawanshi, V. D., et al. (2016). Synthesis, structure information, DNA/BSA binding affinity and in vitro cytotoxic studies of mixed ligand copper(II) complexes containing a phenylalanine derivative and diimine co-ligands. Inorganica Chimica Acta, 447, 119-129. [Link]

  • Riaz, T., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. International Journal of Molecular Sciences, 21(4), 1413. [Link]

  • Biosensing Instrument. (n.d.). #107 Binding Kinetics Analysis with SPR: Interaction between Bovine Serum Albumin (BSA) and Anti-BSA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.